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  • Product: 1,5-Anhydro-L-glucitol
  • CAS: 141434-71-1

Core Science & Biosynthesis

Foundational

The Metabolic "Dead-End": A Technical Deep Dive into 1,5-Anhydroglucitol

The following technical guide details the discovery, physiological mechanisms, and clinical evolution of 1,5-anhydroglucitol (1,5-AG). Executive Summary 1,5-Anhydroglucitol (1,5-AG) represents a unique class of glycemic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, physiological mechanisms, and clinical evolution of 1,5-anhydroglucitol (1,5-AG).

Executive Summary

1,5-Anhydroglucitol (1,5-AG) represents a unique class of glycemic biomarkers.[1][2][3][4] Unlike HbA1c, which reflects a 3-month average of glycation, or Fructosamine (2-3 weeks), 1,5-AG acts as a "reverse" marker for short-term hyperglycemic excursions (1-2 weeks). Its clinical utility is derived from a distinct physiological quirk: it is a metabolic "dead-end" that is competitively inhibited by glucose in the renal tubules. This guide traces its journey from a botanical curiosity in 1888 to a FDA-cleared diabetes biomarker, providing the mechanistic depth required for researchers and drug developers.

Part 1: The Polygalitol Era (1888–1970s)

The history of 1,5-AG is characterized by a nearly century-long gap between its chemical isolation and the realization of its biological significance in humans.

Botanical Origins

The compound was first isolated in 1888 from the root of the Seneca snakeroot plant (Polygala senega), a perennial herb used in traditional medicine. For decades, it was known simply as "Polygalitol," a sugar alcohol with no known function in animals. Its chemical structure—a 1-deoxy form of glucose (1,5-anhydro-D-glucitol)—was definitively elucidated in 1943 .[2]

The Human Discovery (1972)

The pivot to human physiology occurred in 1972 , when Finnish researcher E. Pitkänen identified the compound in human blood plasma using gas-liquid chromatography. Pitkänen further confirmed its presence in cerebrospinal fluid (CSF) in 1973.[2][5] Crucially, he observed that 1,5-AG levels were significantly reduced in diabetic patients compared to healthy controls—a counter-intuitive finding for a sugar-like molecule, which typically rises in diabetes.

Part 2: The Physiological Pool (The "Steady State")

To understand 1,5-AG as a biomarker, one must first understand its homeostatic pool. Unlike glucose, 1,5-AG is not synthesized or metabolized to any significant degree in the human body.

The "Metabolic Dead-End"
  • Input: 1,5-AG is derived almost exclusively from dietary intake (soybeans, rice, pasta, and meats). The daily intake is approximately 4–5 mg.

  • Pool Size: The total body pool is remarkably stable, estimated at 500–1000 mg.

  • Metabolism: It is structurally resistant to phosphorylation by hexokinase. Because it cannot effectively enter the glycolytic pathway, it remains metabolically inert.

Homeostasis

In a healthy, euglycemic individual, the body maintains a high steady-state level of 1,5-AG (typically 12–40 µg/mL). This stability is maintained not by production, but by renal conservation .

Part 3: The Renal Competition Mechanism (The Core)

The efficacy of 1,5-AG as a drug development tool lies in its renal handling. This is a self-validating system where the biomarker level is directly controlled by the magnitude of glucosuria.

The Transporter Hierarchy
  • Glucose Reabsorption: Primarily handled by SGLT2 (high capacity, low affinity) in the S1 segment of the proximal tubule.

  • 1,5-AG Reabsorption: Mediated by SGLT4 (SLC5A9) and SGLT5 (SLC5A10). These transporters are responsible for reabsorbing >99.9% of filtered 1,5-AG back into the blood.

The "Glucose Competition" Theory

The mechanism of action is competitive inhibition .

  • Normoglycemia: Glucose is fully reabsorbed by SGLT2 upstream. SGLT4/5 is free to reabsorb 1,5-AG. Result: High Serum 1,5-AG.

  • Hyperglycemia (>180 mg/dL): The renal threshold for glucose is exceeded.[1] SGLT2 is saturated.[6] Excess glucose flows downstream to the SGLT4/5 sites.

  • Inhibition: Glucose, having a similar structure, competes for the SGLT4/5 transporters. Because the glucose load is massive, it blocks 1,5-AG reabsorption.

  • Washout: 1,5-AG is excreted in the urine.[1][5][7][8][9][10] Result: Rapid drop in Serum 1,5-AG.

Key Insight: The rate of 1,5-AG decrease is proportional to the severity and duration of the glucosuria.

RenalMechanism cluster_Tubule Proximal Renal Tubule Diet Dietary Intake (Soy, Rice, Pasta) BloodPool Blood 1,5-AG Pool (Stable: 12-40 µg/mL) Diet->BloodPool Input Glomerulus Glomerular Filtration BloodPool->Glomerulus Filtration SGLT2 SGLT2 Transporter (Reabsorbs Glucose) Glomerulus->SGLT2 Filtrate SGLT4 SGLT4/5 Transporter (Reabsorbs 1,5-AG) SGLT2->SGLT4 Glucose < 180 mg/dL (No Interference) Competition COMPETITION ZONE High Glucose blocks SGLT4/5 SGLT2->Competition Glucose > 180 mg/dL (Overflow) SGLT4->BloodPool Reabsorption (99.9%) Urine Urinary Excretion (Loss of 1,5-AG) Competition->Urine Inhibition of Reabsorption

Figure 1: The Renal Competition Mechanism. High glucose levels overflow SGLT2 capacity and competitively inhibit SGLT4/5, preventing 1,5-AG reabsorption and causing serum levels to plummet.

Part 4: Evolution of Assay Methodology

Historically, the measurement of 1,5-AG was limited by the complexity of separating it from glucose, which is present at concentrations 1000x higher.

Historical Standard: GC-MS

In the 1970s and 80s, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard.

  • Protocol: Required derivatization (trimethylsilylation) and long run times.

  • Limitation: Not scalable for high-throughput clinical screening.

Modern Standard: Enzymatic (PROD) Assay

The breakthrough for clinical use came with the development of the Pyranose Oxidase (PROD) method, commercialized as GlycoMark (FDA cleared in 2003).

The PROD Protocol (Step-by-Step):

  • Glucose Elimination (Pre-treatment):

    • Since PROD reacts with glucose, glucose must be removed first.

    • Reagents: Hexokinase (HK) + Pyruvate Kinase (PK) + Phosphoenolpyruvate (PEP) + ATP.

    • Mechanism:[6][11][12] Glucose is converted to Glucose-6-Phosphate (G6P). PROD does not react with G6P.

  • Oxidation:

    • Reagent: Pyranose Oxidase (PROD).

    • Reaction: 1,5-AG + O₂ → 1,5-anhydrofructose + H₂O₂.

  • Detection:

    • Reagent: Peroxidase (POD) + Colorimetric Substrate.

    • Reaction: H₂O₂ + Substrate → Colored Product (measured spectrophotometrically).

AssayProtocol cluster_Step1 Step 1: Glucose Elimination cluster_Step2 Step 2: Specific Oxidation Sample Patient Sample (Glucose + 1,5-AG) HK Hexokinase + ATP Sample->HK PROD Pyranose Oxidase (PROD) Sample->PROD 1,5-AG remains G6P Glucose-6-Phosphate (Non-reactive) HK->G6P Glucose converted H2O2 Hydrogen Peroxide (H2O2) PROD->H2O2 Oxidation Detection Colorimetric Detection (Spectrophotometry) H2O2->Detection

Figure 2: The Enzymatic Assay Workflow. The critical step is the enzymatic "masking" of glucose to G6P, allowing specific detection of the trace 1,5-AG.

Part 5: Clinical Application & Data Interpretation

1,5-AG fills a specific blind spot in diabetes monitoring: postprandial hyperglycemia .

Comparative Biomarker Analysis
FeatureHbA1cFructosamine1,5-Anhydroglucitol (1,5-AG)
Time Window 2–3 Months2–3 Weeks1–2 Weeks
Physiological Basis Glycation of HemoglobinGlycation of AlbuminRenal Glucose Competition
Directionality High Glucose = High HbA1cHigh Glucose = High FructosamineHigh Glucose = LOW 1,5-AG
Sensitivity Long-term exposureMedium-term exposureShort-term spikes (Postprandial)
Limitations Lag time; Anemia affects resultsProtein turnover affects resultsRenal Failure (eGFR <30)
Interpretation in Drug Development

For researchers testing new antidiabetic agents (e.g., SGLT2 inhibitors, GLP-1 agonists), 1,5-AG offers a faster response time than HbA1c.

  • Rapid Responder: 1,5-AG levels can normalize within days of improved glycemic control, whereas HbA1c takes weeks to reflect change.

  • The "Gap" Detector: A patient may have a normal HbA1c (good average) but low 1,5-AG. This indicates high glycemic variability —frequent spikes that average out but still cause vascular damage.

References

  • Pitkänen, E. (1972). "The presence of 1,5-anhydroglucitol in human plasma and its variation in diabetes mellitus." Clinica Chimica Acta.

  • Yamanouchi, T., et al. (1992). "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body."[2][3] American Journal of Physiology-Endocrinology and Metabolism.

  • Buse, J. B., et al. (2003). "FDA Approval of GlycoMark: 1,5-Anhydroglucitol Assay." Clinical Chemistry.

  • Dungan, K. M. (2008). "1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions."[1][3][5][8] Expert Review of Molecular Diagnostics.

  • Suzuki, Y., et al. (1994). "Renal reabsorption of 1,5-anhydro-D-glucitol in a patient with renal glycosuria." Diabetes Care.

Sources

Exploratory

Mechanism of 1,5-Anhydroglucitol Reabsorption: The Role of SGLT5 (SLC5A10)

Topic: Mechanism of 1,5-Anhydroglucitol Reabsorption in the Renal Tubules Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3] Executive Summary 1,5-Anhydroglucit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of 1,5-Anhydroglucitol Reabsorption in the Renal Tubules Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3]

Executive Summary

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that serves as a validated biomarker for short-term glycemic variability.[1] Unlike glucose, 1,5-AG is metabolically inert; its systemic pool is regulated almost exclusively by renal conservation.[2]

For years, the specific molecular mechanism of 1,5-AG reabsorption was ambiguously attributed to SGLT4 (SLC5A9). However, recent definitive characterization identifies SGLT5 (SLC5A10) as the primary renal transporter responsible for 1,5-AG reabsorption. This guide delineates the molecular kinetics of SGLT5, the competitive inhibition model that drives 1,5-AG’s clinical utility, and the experimental protocols required to validate these pathways in a drug development setting.

Physiological Handling & Renal Kinetics[1]

The Metabolic Pool
  • Source: Dietary intake (approx. 4–5 mg/day).

  • Metabolism: Negligible. 1,5-AG is not catabolized and remains structurally stable.[2]

  • Homeostasis: Maintained strictly by the kidney. In euglycemic individuals, 99.9% of filtered 1,5-AG is reabsorbed, maintaining a steady serum concentration (~12–40 µg/mL).

The "Glucose Overflow" Mechanism

The clinical value of 1,5-AG lies in its sensitivity to glucosuria. The reabsorption of 1,5-AG is competitively inhibited by glucose.[2][3][4][5]

  • Euglycemia: Glucose is fully reabsorbed in the S1/S2 segments by SGLT2 and SGLT1. The SGLT5 transporter (located in the S2/S3 segment) is free to reabsorb 1,5-AG.

  • Hyperglycemia (>180 mg/dL): The transport capacity (Tm) of SGLT2/SGLT1 is exceeded. Excess glucose floods the distal proximal tubule segments.

  • Competitive Blockade: High luminal glucose concentrations outcompete 1,5-AG for the substrate-binding pocket of SGLT5.

  • Result: 1,5-AG is excreted in urine, causing a rapid drop in serum levels.

Molecular Mechanism: The SGLT5 Transporter[6]

While SGLT4 (SLC5A9) transports mannose and fructose, it exhibits negligible affinity for 1,5-AG in human models.[2] SGLT5 (SLC5A10) is the definitive carrier.

Structural & Kinetic Profile
  • Gene: SLC5A10 (exclusively expressed in the kidney).

  • Localization: Apical (luminal) membrane of the Proximal Tubule (S2 segment).[6][7]

  • Transport Mode: Secondary active transport, Na⁺-coupled (Symporter).

  • Substrate Specificity (Rank Order): 1,5-AG > Mannose > Fructose > Glucose > Galactose.

  • Kinetic Constants (Human SGLT5):

    • Km (1,5-AG): 160 ± 20 µM (matches physiological serum levels).

    • Km (Mannose): ~500 µM.

    • Km (Glucose): ~5–8 mM (Low affinity, but high capacity inhibition due to molar excess in diabetes).

Basolateral Exit

The transporter responsible for moving 1,5-AG from the tubular cell into the interstitium (basolateral membrane) remains uncharacterized, though passive diffusion via facilitative glucose transporters (GLUTs) or a specific unknown anion exchanger is hypothesized.

Visualization of the Pathway

RenalTransport cluster_Lumen Tubular Lumen (Apical Side) cluster_Cell Proximal Tubule Cell (S2 Segment) cluster_Blood Peritubular Capillary (Basolateral) AG 1,5-AG SGLT5 SGLT5 (SLC5A10) Transporter AG->SGLT5 High Affinity (Km ~160µM) GLU Glucose (High Conc.) GLU->SGLT5 Competitive Inhibition (During Hyperglycemia) NA Na+ NA->SGLT5 Coupling IC_AG Intracellular 1,5-AG SGLT5->IC_AG Influx Blood_AG Systemic Circulation IC_AG->Blood_AG Basolateral Exit (Mechanism Unknown)

Figure 1: Molecular mechanism of 1,5-AG reabsorption via SGLT5 and the competitive inhibition by glucose during hyperglycemic states.

Experimental Protocols: Validating SGLT5 Activity

To confirm the mechanism or screen drug candidates (e.g., SGLT5 inhibitors for neutropenia treatment), the following self-validating workflow is recommended.

In Vitro Uptake Assay (HEK293T Model)

Objective: Determine the Km and Vmax of 1,5-AG transport and calculate the Ki of glucose inhibition.

Materials:

  • Cell Line: HEK293T (Human Embryonic Kidney).[8]

  • Plasmid: pcDNA3.1 containing full-length human SLC5A10 (hSGLT5).

  • Substrate: 1,5-[1,2-³H]-anhydroglucitol (Radiolabeled tracer).

  • Control: Mock-transfected cells (Empty vector).

Protocol Steps:

StepActionTechnical Note (Causality)
1. Transfection Transfect HEK293T cells with hSGLT5 plasmid using Lipofectamine. Culture for 48h.Allows sufficient protein expression and membrane localization.
2. Buffer Prep Prepare Krebs-Ringer-HEPES (KRH) buffer. Split into two batches: one Na⁺-containing, one Na⁺-free (Choline-Cl replacement).Validation Check: SGLT5 is Na⁺-dependent. Transport must be abolished in the Na⁺-free buffer to confirm specificity.
3. Pre-Incubation Wash cells 2x with KRH buffer. Incubate at 37°C for 10 min.Depletes intracellular substrate pools.
4. Uptake Phase Add KRH containing 100 µM [³H]-1,5-AG. Incubate for 5 minutes (linear phase).Short incubation prevents back-flux, ensuring measurement of initial rate kinetics.
5. Termination Aspirate buffer rapidly and wash 3x with ice-cold KRH containing 100 µM phlorizin.Stop Solution: Phlorizin locks the transporter; ice-cold temp halts metabolic activity.
6. Lysis & Count Lyse cells with 0.1 M NaOH. Neutralize with HCl. Measure radioactivity via Liquid Scintillation Counting (LSC).Quantifies internalized substrate.
Data Analysis & Interpretation[9]
  • Specific Uptake: (Total Uptake in SGLT5 cells) - (Uptake in Mock cells).

  • Na⁺ Dependence: (Uptake in Na⁺ buffer) vs. (Uptake in Choline buffer). Ratio should be >10:1.

  • Inhibition Curve: Repeat assay with fixed [³H]-1,5-AG and increasing concentrations of unlabeled Glucose (0.1 mM – 50 mM). Plot IC50.

Experimental Workflow Diagram

Protocol Start HEK293T Transfection (hSGLT5 vs Mock) Buffer Buffer Selection (Na+ vs Choline) Start->Buffer Reaction Add [3H]-1,5-AG (5 min @ 37°C) Buffer->Reaction Initiate Transport Stop Ice-Cold Wash (+ Phlorizin) Reaction->Stop Terminate Measure Scintillation Counting (CPM) Stop->Measure Data Calculate Specific Uptake & Kinetic Constants Measure->Data

Figure 2: Step-by-step workflow for the radiolabeled 1,5-AG uptake assay.

Clinical & Drug Development Implications[7]

SGLT2 Inhibitors (Gliflozins)

While SGLT2 inhibitors (e.g., Empagliflozin) target SLC5A2, they profoundly lower serum 1,5-AG.

  • Mechanism: They block glucose reabsorption in the S1 segment. This delivers a massive load of glucose to the S2/S3 segment.

  • Effect: This distal glucose acts as a competitive inhibitor at SGLT5, blocking 1,5-AG reabsorption.[3]

  • Result: Patients on SGLT2 inhibitors will have permanently low 1,5-AG levels, rendering the biomarker invalid for glycemic monitoring in this specific population.

SGLT5 as a Therapeutic Target

Inhibiting SGLT5 is currently being explored for Neutropenia (specifically G6PC3 deficiency).

  • Pathology: In these patients, 1,5-AG enters neutrophils and is phosphorylated to 1,5-AG-6-phosphate, which inhibits hexokinase, causing neutrophil death.

  • Strategy: An SGLT5-specific inhibitor would block renal reabsorption of 1,5-AG, lowering systemic levels and reducing the accumulation of the toxic metabolite in neutrophils.

References

  • Veiga-da-Cunha, M., et al. (2023). "SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia."[4] Cellular and Molecular Life Sciences, 80(9), 259.[4] Link

  • Grempler, R., et al. (2012). "Functional characterisation of human SGLT-5 as a novel kidney-specific sodium-dependent sugar transporter." FEBS Letters, 586(3), 248-253.[7] Link

  • Ying, L., et al. (2018). "The metabolism and transport of 1,5-anhydroglucitol in cells." Acta Diabetologica, 55, 279–286.[1] Link

  • Murao, K., et al. (2022). "SGLT4/SLC5A9 and SGLT5/SLC5A10: The physiological roles of the 'other' sodium-glucose cotransporters." Journal of Diabetes Investigation, 13(5), 756-763. Link

  • Wright, E. M. (2013). "Glucose transport families SLC5 and SLC50." Molecular Aspects of Medicine, 34(2-3), 183-227. Link

Sources

Foundational

Endogenous Biosynthesis and Metabolic Regulation of 1,5-Anhydroglucitol in Mammals

Executive Summary 1,5-Anhydroglucitol (1,5-AG) is a 1-deoxy form of glucose that serves as a validated clinical biomarker for short-term glycemic excursions.[1][2] While historically categorized as purely dietary in orig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Anhydroglucitol (1,5-AG) is a 1-deoxy form of glucose that serves as a validated clinical biomarker for short-term glycemic excursions.[1][2] While historically categorized as purely dietary in origin, advanced metabolic profiling has confirmed the existence of a conserved, albeit minor, endogenous biosynthetic pathway in mammals.

This guide dissects the "Lyase-Reductase Shunt," the metabolic route converting glycogen to 1,5-AG via the intermediate 1,5-anhydro-D-fructose (1,5-AF).[3] For drug development professionals, understanding this pathway is critical not for its flux (which is low), but for distinguishing between dietary variance, renal clearance issues, and potential off-target enzymatic modulation in metabolic disease models.

The Metabolic Architecture: The Lyase-Reductase Shunt

Unlike glucose, 1,5-AG is metabolically inert in terms of energy production.[2] It is not phosphorylated by hexokinases and does not enter glycolysis. Its pool size in mammals is maintained by a dynamic equilibrium between dietary intake, minor endogenous synthesis, and renal reabsorption.

The endogenous synthesis occurs primarily in the liver through a two-step deviation from standard glycogenolysis.

The Pathway Mechanics

The synthesis bypasses the standard phosphorolysis of glycogen (which yields Glucose-1-Phosphate). Instead, it utilizes an elimination reaction.

  • Precursor: Glycogen (or intracellular

    
    -1,4-glucans).
    
  • Step 1 (Formation of Intermediate): An

    
    -1,4-glucan lyase activity cleaves the terminal glucose residue via 
    
    
    
    -elimination, releasing 1,5-anhydro-D-fructose (1,5-AF) .[3]
  • Step 2 (Reduction to Product): The intermediate 1,5-AF is rapidly reduced to 1,5-AG by an NADPH-dependent reductase.[4]

Pathway Visualization

G Glycogen Glycogen (Polysaccharide) AF 1,5-Anhydro-D-Fructose (1,5-AF) Glycogen->AF  alpha-1,4-glucan lyase (EC 4.2.2.13 activity) AG 1,5-Anhydroglucitol (1,5-AG) AF->AG  1,5-AF Reductase (EC 1.1.1.263) NADP NADP+ AF->NADP NADPH NADPH + H+ NADPH->AF

Figure 1: The "Lyase-Reductase Shunt" converting Glycogen to 1,5-AG. This pathway represents a non-phosphorolytic route of glycogen degradation.

Enzymology of the Pathway

To manipulate or measure this pathway, one must target the specific enzymes involved.

-1,4-Glucan Lyase (The Generator)
  • Nature: While robustly characterized in fungi and algae, the mammalian equivalent is elusive. Activity has been detected in mammalian liver homogenates (rat and human), often associated with glycogen-debranching enzyme complexes or as a promiscuous activity of related glycoside hydrolases.

  • Reaction: It catalyzes the exolytic cleavage of

    
    -1,4-glucosidic bonds.
    
  • Significance: This is the rate-limiting step for endogenous 1,5-AF production.

1,5-Anhydro-D-Fructose Reductase (The Converter)
  • EC Number: 1.1.1.263[5][6]

  • Localization: Cytosol of hepatocytes.

  • Specificity: Highly specific for 1,5-AF. It utilizes NADPH to reduce the keto group at C-2 to a hydroxyl group, yielding 1,5-AG.[4]

  • Distinction: It is distinct from Aldose Reductase (AKR1B1), although they share structural homology. 1,5-AF reductase does not significantly reduce glucose or galactose.

Table 1: Kinetic Parameters of Hepatic 1,5-AF Reductase (Rat Liver)

ParameterValueNotes
Substrate 1,5-Anhydro-D-FructoseHigh specificity
Co-factor NADPHNADH is not utilized

(1,5-AF)
~15-20

M
High affinity indicates rapid scavenging of 1,5-AF

(NADPH)
~3-5

M
Typical for cytosolic reductases
pH Optimum 6.5 - 7.5Physiologically relevant range

Physiological Regulation & Renal Handling[5]

For drug developers, the "pool size" of 1,5-AG is the primary metric. Since endogenous synthesis is constant but low (~0.4 mg/day in humans), the plasma level is dictated by Renal Thresholding .

  • Reabsorption: 1,5-AG is freely filtered by the glomerulus and reabsorbed in the proximal tubule via SGLT4 (SLC5A9) and potentially SGLT5.

  • Competition: Glucose competes for this transporter.[7][8]

  • The "Glucose Spike" Effect: When blood glucose exceeds the renal threshold (~180 mg/dL), glucose saturates SGLT4, blocking 1,5-AG reabsorption. This causes a rapid drop in plasma 1,5-AG.

Key Insight: In drug trials (e.g., SGLT2 inhibitors), 1,5-AG levels may paradoxically decrease or fluctuate because the drug blocks the very transporter (if non-selective) or alters the glucose competition dynamics.

Renal Blood Circulating 1,5-AG Pool (Diet + Endogenous) Glomerulus Glomerular Filtration Blood->Glomerulus Tubule Proximal Tubule Glomerulus->Tubule SGLT4 SGLT4 Transporter (Reabsorption) Tubule->SGLT4 Normal State Urine Urine Excretion Tubule->Urine Excess/Blocked SGLT4->Blood Returns to Pool Glucose High Glucose (>180 mg/dL) Glucose->SGLT4 Competitive Inhibition

Figure 2: Renal handling of 1,5-AG.[8] High glucose levels competitively inhibit SGLT4, preventing 1,5-AG reabsorption and causing its loss in urine.[7][8]

Experimental Protocol: Assay of Hepatic 1,5-AF Reductase

This protocol is designed for researchers characterizing the endogenous capacity of liver tissue to synthesize 1,5-AG. It validates the presence of the "Reductase" arm of the pathway.

Objective: Quantify specific 1,5-anhydro-D-fructose reductase activity in liver homogenates.

Reagents & Equipment
  • Substrate: 1,5-Anhydro-D-fructose (Must be high purity; often custom synthesized or purified from fungal lyase digestion of starch).

  • Cofactor: NADPH (10 mM stock).

  • Buffer: 100 mM Sodium Phosphate, pH 7.0, containing 1 mM DTT and protease inhibitors.

  • Detection: UV-Vis Spectrophotometer (340 nm) or HPLC-ECD.

Step-by-Step Methodology
  • Tissue Preparation:

    • Homogenize fresh mammalian liver (rat/mouse) in ice-cold Buffer (1:4 w/v).

    • Centrifuge at 10,000

      
       g for 20 min at 4°C.
      
    • Collect supernatant (cytosolic fraction). Note: Ultracentrifugation at 100,000

      
       g is recommended for high-purity kinetics.
      
  • Reaction Setup (1 mL cuvette):

    • Blank: 890

      
      L Buffer + 10 
      
      
      
      L NADPH (0.1 mM final) + 100
      
      
      L Enzyme Extract.
    • Test: 880

      
      L Buffer + 10 
      
      
      
      L NADPH (0.1 mM final) + 10
      
      
      L 1,5-AF (1 mM final) + 100
      
      
      L Enzyme Extract.
  • Measurement (Kinetic Mode):

    • Incubate at 37°C for 2 minutes to establish baseline.

    • Initiate reaction by adding 1,5-AF.

    • Monitor absorbance decrease at 340 nm (oxidation of NADPH) for 5–10 minutes.

  • Validation (HPLC):

    • To confirm the product is 1,5-AG and not a non-specific reduction, terminate reaction with perchloric acid.

    • Analyze supernatant via HPLC using an anion-exchange column (e.g., Dionex CarboPac) with pulsed amperometric detection (PAD).

    • Retention Time: Compare against authentic 1,5-AG standard (~4-6 min depending on gradient).

  • Calculation:

    • Activity (Units/mg) =

      
      , where 6.22 is the extinction coefficient of NADPH (
      
      
      
      ).

References

  • Yamanouchi, T. et al. (1992). Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body.[9] Metabolism, 41(8), 890-895. Link

  • Suzuki, M. et al. (1996). Production of 1,5-anhydroglucitol from 1,5-anhydrofructose in erythroleukemia cells.[1][9][10] European Journal of Biochemistry, 240(1), 23-29.[9] Link

  • Sakoguchi, T. et al. (1998). Purification and some properties of a hepatic NADPH-dependent reductase that specifically acts on 1,5-anhydro-D-fructose. Journal of Biochemistry, 123(1), 189-193.[5][10] Link

  • Kametani, S. et al. (1996). 1,5-Anhydroglucitol is synthesized in the human body.[9] Journal of Biochemistry, 120(6), 1105-1108. Link

  • Buse, J. B. et al. (2003). Serum 1,5-anhydroglucitol (GlycoMark): a short-term glycemic marker.[1][7][8][9] Diabetes Technology & Therapeutics, 5(3), 355-363. Link

Sources

Protocols & Analytical Methods

Method

Sample preparation techniques for 1,5-anhydroglucitol in urine samples.

Application Note & Technical Guide Executive Summary While serum 1,5-anhydroglucitol (1,5-AG) is a well-established marker for short-term glycemic excursions (1–2 weeks), urinary 1,5-AG analysis offers a non-invasive win...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

While serum 1,5-anhydroglucitol (1,5-AG) is a well-established marker for short-term glycemic excursions (1–2 weeks), urinary 1,5-AG analysis offers a non-invasive window into renal threshold dynamics and SGLT co-transporter activity. However, urine presents a hostile matrix characterized by high salt content, variable dilution, and—in the target diabetic population—massive glucose interference.

This guide details three distinct workflows for the robust quantification of 1,5-AG in urine:

  • LC-MS/MS (HILIC-MS/MS): The gold standard for sensitivity and specificity.

  • GC-MS: The traditional method requiring derivatization.[1]

  • Enzymatic Assay (Modified): High-throughput adaptation requiring glucose depletion.

Physiological Context & Mechanism

To optimize sample preparation, one must understand the analyte's kinetic behavior. 1,5-AG is a dietary polyol that is freely filtered by the glomerulus and effectively reabsorbed (99.9%) in the proximal tubules.[2]

The Renal Competition Model

The reabsorption of 1,5-AG is mediated primarily by SGLT5 (SLC5A10) and to a lesser extent SGLT4 (SLC5A9). Crucially, these transporters are competitive. When glucosuria occurs (blood glucose >180 mg/dL), excess glucose saturates these transporters, blocking 1,5-AG reabsorption and causing it to "spill" into the urine.

Key Analytical Implication: Urine samples from uncontrolled diabetics will contain high glucose (interferent) and high 1,5-AG (analyte), whereas serum would show low 1,5-AG.

RenalMechanism cluster_blood Glomerular Filtration cluster_tubule Proximal Tubule (S2/S3) Glucose Glucose SGLT5 SGLT5/4 Transporter Glucose->SGLT5 High Affinity Competition Spill Excretion (To Urine) Glucose->Spill Glycosuria AG 1,5-AG AG->SGLT5 Blocked by High Glucose AG->Spill Hyperglycemic State Reabsorption Reabsorption (To Blood) SGLT5->Reabsorption Normal State

Figure 1: Competitive inhibition mechanism at the renal proximal tubule. High glucose load prevents 1,5-AG reabsorption via SGLT5, necessitating its excretion.

Pre-Analytical Considerations

Normalization (Crucial)

Unlike serum, urine volume varies by hydration status.

  • Requirement: You must measure urinary creatinine for every sample.

  • Reporting Unit:

    
    .
    
Stability

1,5-AG is structurally stable.

  • Room Temp: Stable for 48 hours.

  • 4°C: Stable for 7 days.

  • -80°C: Stable indefinitely (avoid >3 freeze-thaw cycles).

  • Preservatives: Sodium azide or Thymol are acceptable if bacterial growth is a concern (e.g., 24h collection).

Protocol A: LC-MS/MS (The Gold Standard)

Rationale: 1,5-AG is highly polar and does not retain well on standard C18 columns. This protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the analyte and separate it from glucose.

Materials
  • Column: HILIC Amide or Polymeric Amino Column (e.g., Waters BEH Amide, 2.1 x 100mm, 1.7µm).

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Internal Standard (IS): 1,5-AG-^13C_6 or 1,5-AG-d_3.

Step-by-Step Workflow
  • Sample Thaw: Thaw urine at room temperature and vortex for 30s.

  • Clarification: Centrifuge at 10,000 x g for 5 min to remove particulates.

  • Dilution (The "Dilute-and-Shoot" Approach):

    • Transfer 50 µL of supernatant to a 96-well plate.

    • Add 450 µL of Diluent (80:20 ACN:Water containing 500 ng/mL Internal Standard).

    • Note: The high organic content in the diluent precipitates residual proteins and prepares the sample for HILIC injection.

  • Mixing: Vortex plate for 5 min at 1000 rpm.

  • Final Spin: Centrifuge plate at 4000 x g for 10 min.

  • Injection: Inject 2–5 µL of supernatant.

MS/MS Parameters (Negative Mode)

1,5-AG ionizes efficiently in negative mode ESI or APCI.

  • Ionization: ESI Negative (ESI-).

  • Precursor Ion: m/z 163.1 [M-H]⁻

  • Product Ions:

    • Quantifier: m/z 103.0 (Ring cleavage)

    • Qualifier: m/z 59.0

  • IS Transition: m/z 169.1 → 109.0 (for ^13C_6).

LCMSWorkflow Urine Raw Urine Sample Spin Centrifuge 10,000g, 5 min Urine->Spin Dilute Dilute 1:10 with ACN + Int. Std. Spin->Dilute Precip Salt/Protein Precipitation Dilute->Precip HILIC HILIC Separation (Amide Column) Precip->HILIC MS MS/MS Detection (ESI-, m/z 163>103) HILIC->MS

Figure 2: "Dilute-and-Shoot" LC-MS/MS workflow utilizing HILIC chromatography.

Protocol B: GC-MS (Derivatization)

Rationale: GC-MS is robust but requires the non-volatile sugar to be derivatized. We use methoximation (to prevent ring opening/anomerization) followed by silylation.

Materials
  • Derivatizing Reagent A: Methoxyamine HCl in Pyridine (20 mg/mL).

  • Derivatizing Reagent B: BSTFA + 1% TMCS.[1][3]

  • Internal Standard: Xylitol or 1,5-AG-^13C.

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of urine to a glass vial.

  • IS Addition: Add 10 µL of Internal Standard solution.

  • Drying: Evaporate to complete dryness under Nitrogen stream at 40°C. Critical: Moisture kills the derivatization reaction.

  • Methoximation: Add 50 µL Reagent A. Incubate at 30°C for 90 min.

  • Silylation: Add 50 µL Reagent B. Incubate at 70°C for 30 min.

  • Cool & Dilute: Cool to room temp. (Optional: Dilute with Hexane if concentration is too high).

  • Analysis: Inject 1 µL into GC-MS (Split mode 1:10).

Protocol C: Enzymatic Assay (GlycoMark® Adaptation)

Rationale: The commercial GlycoMark kit uses Pyranose Oxidase (PROD). However, PROD reacts with glucose.[4] In serum, glucose is removed by a pretreatment reagent. In diabetic urine, glucose levels are massive (>1000 mg/dL), overwhelming standard pretreatment.

Modification Required: Strong Anion/Cation Exchange (SPE) to remove glucose before the assay.

Workflow Adaptation
  • SPE Prep: Use a mixed-bed ion exchange column (e.g., Agilent Bond Elut).

  • Loading: Pass diluted urine through the column.[5]

    • Mechanism:[6][7][8] Glucose is retained or retarded differently than 1,5-AG depending on the specific resin chemistry (often boronate affinity is used to trap glucose, letting 1,5-AG pass, as 1,5-AG lacks the C1-OH group required for boronate binding).

  • Assay: Collect flow-through.

  • Reaction:

    • Step 1: GK/PK/PEP system converts residual Glucose → G6P (non-reactive).

    • Step 2: Pyranose Oxidase converts 1,5-AG → 1,5-AG-2-keto + H2O2.

    • Step 3: Peroxidase + Colorimetric substrate → Absorbance at 546 nm.

Comparative Analysis

FeatureLC-MS/MS (HILIC)GC-MSEnzymatic (Modified)
Throughput High (5 min/sample)Low (Derivatization takes ~2h)High (Plate based)
Sensitivity (LOQ) 50 ng/mL100 ng/mL2 µg/mL
Selectivity Excellent (Mass resolved)Excellent (Retention + Mass)Moderate (Glucose interference risk)
Sample Prep Simple (Dilute & Shoot)Complex (Dry & Derivatize)Complex (SPE cleanup required)
Cost High CapEx / Low OpExModerateHigh Reagent Cost
Best For: Clinical Trials / PK Studies Academic / Metabolomics Routine Screening (if validated)

References

  • Onorato, J. M., et al. (2008). "A novel method for the determination of 1,5-anhydroglucitol, a glycemic marker, in human urine utilizing hydrophilic interaction liquid chromatography/MS3."[5] Journal of Chromatography B. Link

  • Yamanouchi, T., et al. (1996). "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body."[9] American Journal of Physiology. Link

  • Kim, J. A., et al. (2013). "SGLT5 is the renal transporter for 1,5-anhydroglucitol."[2][10] Blood. Link

  • GlycoMark, Inc. "GlycoMark Product Insert and Technical Data." Link

  • Nowak, N., et al. (2013). "1,5-Anhydroglucitol as a marker of short-term glycemic control." Diabetology & Metabolic Syndrome. Link

  • Jang, H., et al. (2020).[4] "Paper-based 1,5-anhydroglucitol quantification using enzyme-based glucose elimination." Analyst. Link

Sources

Application

Application Notes &amp; Protocols: The Role of 1,5-Anhydroglucitol in Monitoring Postprandial Hyperglycemia

Introduction: Beyond Average Glycemia For decades, hemoglobin A1c (HbA1c) has been the cornerstone for assessing long-term glycemic control, providing a valuable two- to three-month average of blood glucose levels.[1] Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Average Glycemia

For decades, hemoglobin A1c (HbA1c) has been the cornerstone for assessing long-term glycemic control, providing a valuable two- to three-month average of blood glucose levels.[1] However, HbA1c does not capture the intraday glycemic fluctuations, particularly the transient, yet damaging, spikes in blood glucose that occur after meals—a phenomenon known as postprandial hyperglycemia (PPH). There is growing evidence that PPH is an independent risk factor for the development of microvascular and macrovascular complications in diabetes.[1][2] Monitoring these excursions is critical in both clinical management and the development of new therapeutic agents.

1,5-Anhydroglucitol (1,5-AG) has emerged as a unique and specific biomarker for assessing short-term glycemic control, reflecting hyperglycemic events over a one- to two-week period.[3][4] Unlike HbA1c or fructosamine, which measure average glycemia, 1,5-AG provides a clear window into the frequency and magnitude of hyperglycemic excursions, making it an invaluable tool for researchers and drug development professionals focused on PPH.[5][6][7]

The Biochemical Basis of 1,5-Anhydroglucitol as a Biomarker

1,5-Anhydroglucitol is a naturally occurring dietary polyol, structurally similar to glucose.[5][6][8] In individuals with normal glucose metabolism, serum concentrations of 1,5-AG are maintained at a stable, steady state. This stability is due to a balance between a constant dietary intake and a highly efficient reabsorption mechanism in the kidneys.[1][4][5]

The core principle of its utility as a biomarker lies in its interaction with glucose at the renal tubules.[9]

  • Filtration and Reabsorption: 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed (>99%) in the proximal renal tubules.[10]

  • Competitive Inhibition: When blood glucose levels rise above the renal threshold for glucosuria (typically ~180 mg/dL), the high concentration of glucose in the filtrate competitively inhibits the tubular reabsorption of 1,5-AG.[4][11][12] While glucose has its own primary transport systems (SGLTs), the sheer volume of glucose during hyperglycemia overwhelms the reabsorptive capacity and interferes with the reabsorption of structurally similar molecules like 1,5-AG.[13]

  • Resulting Signal: This inhibition leads to increased urinary excretion of 1,5-AG, causing a rapid and proportional decrease in its serum or plasma concentration.[2][13] Therefore, lower levels of serum 1,5-AG are a direct indicator of recent hyperglycemic episodes.

This unique mechanism makes 1,5-AG a sensitive marker of "glucose spillage" and, by extension, postprandial hyperglycemic events.

cluster_0 Normoglycemia (<180 mg/dL) cluster_1 Postprandial Hyperglycemia (>180 mg/dL) Glomerulus_N Glomerulus Tubule_N Proximal Tubule Glomerulus_N->Tubule_N Filtration of 1,5-AG & Glucose Blood_N Stable, High 1,5-AG Level Tubule_N->Blood_N >99% Reabsorption of 1,5-AG Urine_N Urine (Minimal 1,5-AG) Tubule_N->Urine_N Glomerulus_H Glomerulus Tubule_H Proximal Tubule Glomerulus_H->Tubule_H Filtration of 1,5-AG & Excess Glucose Blood_H Decreased 1,5-AG Level Tubule_H->Blood_H Inhibited Reabsorption of 1,5-AG Urine_H Urine (High 1,5-AG) Tubule_H->Urine_H Increased Excretion of 1,5-AG cluster_prep Preparation cluster_analysis Analysis (Automated) cluster_results Results Start Start: Venipuncture Collect Collect Blood (SST or EDTA Tube) Start->Collect Process Centrifuge & Aliquot Serum/Plasma Collect->Process Store Store Sample (See Stability Table) Process->Store Load Load Samples, Reagents, Controls & Calibrators Store->Load Calibrate Perform 2-Point Calibration Run_QC Run Quality Control (Low & High) Calibrate->Run_QC Analyze Analyze Subject Samples Run_QC->Analyze If QC Passes Review Review Data Analyze->Review Report Final Report: 1,5-AG (µg/mL) Review->Report

Sources

Method

Application Note: Precision Assessment of Glycemic Variability Using 1,5-Anhydroglucitol (1,5-AG)

Executive Summary In the landscape of Type 2 Diabetes (T2D) research and drug development, Hemoglobin A1c (HbA1c) remains the gold standard for long-term average glucose exposure. However, HbA1c fails to capture glycemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Type 2 Diabetes (T2D) research and drug development, Hemoglobin A1c (HbA1c) remains the gold standard for long-term average glucose exposure. However, HbA1c fails to capture glycemic variability (GV) —the rapid, short-term fluctuations and postprandial hyperglycemic spikes that contribute significantly to oxidative stress and vascular complications.

This guide details the application of 1,5-anhydroglucitol (1,5-AG) as a high-sensitivity marker for short-term (1–2 week) glycemic excursions.[1][2] Unlike glucose, 1,5-AG exhibits a unique inverse relationship with hyperglycemia due to competitive renal inhibition.[3][4] This document provides the mechanistic rationale, validated experimental protocols (Enzymatic and LC-MS/MS), and critical interpretation frameworks for integrating 1,5-AG into clinical trials and metabolic research.

Scientific Rationale: The Competitive Renal Mechanism

To effectively utilize 1,5-AG, researchers must understand that it is a structural analog of glucose derived primarily from dietary intake.[1][3] It is not metabolized; it is maintained at a steady state in euglycemic individuals through a balance of dietary intake and renal preservation.

The "Spillover" Effect
  • Filtration: Both Glucose and 1,5-AG are freely filtered by the glomerulus.[3]

  • Reabsorption:

    • Glucose is reabsorbed primarily by SGLT2 (proximal tubule).[5]

    • 1,5-AG is reabsorbed primarily by SGLT4 (SLC5A9).[6]

  • The Competition: Glucose also has an affinity for SGLT4. When blood glucose levels remain below the renal threshold (~180 mg/dL), virtually all 1,5-AG is reabsorbed.

  • The Drop: When blood glucose exceeds ~180 mg/dL (hyperglycemia), the excess glucose saturates SGLT4, competitively blocking 1,5-AG reabsorption. The 1,5-AG is excreted in urine, causing serum levels to plummet rapidly.[1][3]

Key Insight: 1,5-AG is a "negative" marker.[3] Lower levels indicate higher glycemic variability. [3]

Visualization: The Renal Competition Pathway

RenalMechanism cluster_Reabsorption Proximal Tubule Reabsorption Diet Dietary Intake (Steady State) Blood Blood Circulation (Glucose + 1,5-AG) Diet->Blood Glomerulus Glomerular Filtration Blood->Glomerulus Tubule Renal Tubule Lumen Glomerulus->Tubule Freely Filtered SGLT4 SGLT4 Transporter (Limited Capacity) Tubule->SGLT4 Attempted Reabsorption SGLT4->Blood Euglycemia: 1,5-AG Reabsorbed Urine Urine Excretion SGLT4->Urine Hyperglycemia (>180mg/dL): Glucose Blocks 1,5-AG SerumLevel Resulting Serum 1,5-AG Urine->SerumLevel High Excretion = LOW Serum Levels

Figure 1: Mechanism of 1,5-AG depletion during hyperglycemia.[6] Glucose blocks SGLT4 reabsorption, leading to urinary loss.[3]

Experimental Protocols

Protocol A: Enzymatic Assay (Clinical Standard)

Best for: High-throughput screening, clinical trials (Phase 2/3). Principle: Uses Pyranose Oxidase (PROD) to oxidize 1,5-AG.[2] Because glucose reacts with PROD, it must be eliminated first.

Reagents & Equipment[3][7]
  • Pretreatment Reagent: Hexokinase (HK), Pyruvate Kinase (PK), Phosphoenolpyruvate (PEP), ATP.[2]

  • Color Reagent: Pyranose Oxidase (PROD), Peroxidase (POD), 4-Aminoantipyrine, TOOS (chromogen).

  • Automated Chemistry Analyzer (e.g., Hitachi, Roche Cobas) or Spectrophotometer (546 nm).

Step-by-Step Workflow
  • Sample Prep: Collect serum or EDTA plasma.[3] Centrifuge at 2000 x g for 10 min. Avoid hemolysis (hemoglobin interferes with peroxidase).

  • Step 1: Glucose Elimination (The Critical Step)

    • Mix 4 μL sample with 200 μL Pretreatment Reagent.

    • Incubate at 37°C for 5 minutes.

    • Mechanism:[3][5][8][9] HK converts Glucose

      
       G6P.[2] PK regenerates ATP to drive the reaction to completion.[2] G6P does not react with PROD.
      
  • Step 2: Color Reaction

    • Add 100 μL Color Reagent to the mixture.

    • Incubate at 37°C for 5 minutes.

    • Mechanism:[3][5][9][10] PROD oxidizes 1,5-AG

      
       1,5-anhydrofructose + H₂O₂.[3]
      
    • POD uses H₂O₂ to oxidize the chromogen, producing a colored quinone dye.

  • Measurement: Measure absorbance at 546 nm (main) and 700 nm (sub/blank).

  • Calculation: Compare absorbance against a 2-point calibration curve (0 and 50 μg/mL).

Protocol B: LC-MS/MS (Research Gold Standard)

Best for: Validation studies, PK/PD analysis, or when interferences (e.g., unusual sugars) are suspected.

Reagents & Equipment[3][7]
  • Internal Standard (IS): 1,5-AG-^13^C6 or similar stable isotope.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide).

  • Mobile Phase: A: 10mM Ammonium Acetate (pH 9); B: Acetonitrile.

Step-by-Step Workflow
  • Protein Precipitation:

    • Mix 50 μL serum with 200 μL Acetonitrile containing the Internal Standard.

    • Vortex vigorously for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 μL supernatant to an autosampler vial.

  • LC Separation:

    • Inject 2 μL.

    • Run isocratic flow (80% B) or gradient depending on column. Retention time approx 3–5 min.[3]

  • MS/MS Detection (Negative ESI Mode):

    • Precursor Ion: m/z 163.1 (Deprotonated 1,5-AG).

    • Product Ion: m/z 103.0 (Quantifier), m/z 71.0 (Qualifier).

    • Note: Glucose has the same mass (180 Da, m/z 179). 1,5-AG is 164 Da (m/z 163). Mass resolution is usually sufficient, but chromatographic separation ensures no ion suppression from the massive glucose excess.

Data Interpretation & Reference Ranges

Reference Values
PopulationSerum 1,5-AG (μg/mL)Interpretation
Healthy Control > 14.0Normal glycemic control.[11]
Target (Diabetes) > 10.0Good control; minimal excursions.
Uncontrolled < 10.0Significant postprandial hyperglycemia.[11]
Severe Variability < 2.0Frequent spikes >180 mg/dL.
The "Inverse Rule"
  • High 1,5-AG = Low Glycemic Variability (Stable).

  • Low 1,5-AG = High Glycemic Variability (Unstable/Spiking).

Critical Interference: SGLT2 Inhibitors

WARNING: SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin) function by blocking renal glucose reabsorption.[5][12]

  • Effect: They induce massive glycosuria intentionally.[3]

  • Result: This glycosuria blocks SGLT4, causing 1,5-AG to drop to near-zero levels (< 2 μg/mL) regardless of the patient's actual blood glucose control.

  • Action: Do not use 1,5-AG to assess glycemic control in patients actively taking SGLT2 inhibitors. It will yield a false positive for "severe variability."[3]

Clinical Trial Workflow Strategy

When designing a Phase 2/3 metabolic trial, use the following decision logic to select the appropriate biomarker.

Workflow Start Select Glycemic Biomarker Q1 Is the patient on SGLT2 Inhibitors? Start->Q1 Stop STOP: 1,5-AG Invalid. Use HbA1c or CGM. Q1->Stop Yes Q2 What is the assessment window? Q1->Q2 No LongTerm Long Term (2-3 Months) Q2->LongTerm Chronic Exposure ShortTerm Short Term (1-2 Weeks) Q2->ShortTerm Drug Effect / Spikes HbA1c Measure HbA1c (Avg Glucose) LongTerm->HbA1c AG15 Measure 1,5-AG (Glycemic Spikes) ShortTerm->AG15 Combine Recommended: Combine HbA1c + 1,5-AG to reveal 'Hidden' Variability HbA1c->Combine AG15->Combine

Figure 2: Decision matrix for biomarker selection in clinical trials.

Application in Drug Development
  • Washout Periods: 1,5-AG responds within 24-48 hours to improved control, fully reflecting the new state in 14 days. It is superior to HbA1c for assessing rapid onset of action in early-phase trials.

  • Differentiating Therapies: If Drug A and Drug B both lower HbA1c to 7.0%, but Drug A maintains 1,5-AG at 15 μg/mL while Drug B stays at 5 μg/mL, Drug A is superior because it flattens the glucose spikes (lower GV), reducing cardiovascular risk.

References

  • Yamanouchi, T., et al. (1996). "Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body." American Journal of Physiology-Endocrinology and Metabolism. Link

  • McGill, J. B., et al. (2004). "Circulating 1,5-anhydroglucitol levels in adult patients with diabetes reflect longitudinal changes of glycemia: a U.S. trial of the GlycoMark assay." Diabetes Care. Link

  • Dungan, K. M. (2008). "1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions."[1][13][14] Expert Review of Molecular Diagnostics. Link

  • Buse, J. B., et al. (2003). "Serum 1,5-anhydroglucitol (GlycoMark): a short-term glycemic marker."[13] Diabetes Technology & Therapeutics.[3] Link

  • Balis, D., et al. (2014). "Effects of canagliflozin, an SGLT2 inhibitor, on 1,5-anhydroglucitol levels in patients with type 2 diabetes."[3][5] Diabetes Care. Link

Sources

Application

Application Notes and Protocols: Clinical Utility of the GlycoMark Assay in Diabetes Management

Introduction: Beyond Hemoglobin A1c For decades, hemoglobin A1c (HbA1c) has been the cornerstone for monitoring long-term glycemic control in individuals with diabetes, providing a valuable two- to three-month average of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Hemoglobin A1c

For decades, hemoglobin A1c (HbA1c) has been the cornerstone for monitoring long-term glycemic control in individuals with diabetes, providing a valuable two- to three-month average of blood glucose levels.[1][2][3] However, the clinical picture of diabetes management is evolving, with a growing recognition of the importance of short-term glycemic variability and postprandial hyperglycemia in the development of diabetic complications.[3][4][5][6] The GlycoMark assay, which measures 1,5-anhydroglucitol (1,5-AG), has emerged as a crucial tool for providing a more immediate and detailed view of glycemic control, specifically reflecting hyperglycemic excursions over a one- to two-week period.[3][7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scientific principles, clinical applications, and detailed protocols for utilizing the GlycoMark assay in diabetes management and research.

Scientific Principles of the GlycoMark Assay

The Role of 1,5-Anhydroglucitol (1,5-AG)

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert monosaccharide structurally similar to glucose.[1][10] It is obtained from the diet and, under normal physiological conditions, is filtered by the glomeruli and almost completely reabsorbed by the renal proximal tubules, maintaining a stable concentration in the blood.[1][11][12]

Mechanism of Action in Relation to Glycemia

The clinical utility of 1,5-AG as a biomarker for glycemic control is based on its competitive inhibition with glucose for reabsorption in the kidneys.[1][7] When blood glucose levels rise above the renal threshold for glucosuria (approximately 180 mg/dL), the excess glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG.[1][4][13] This leads to increased urinary excretion of 1,5-AG and a subsequent decrease in its serum or plasma concentration.[1][4] Therefore, lower levels of 1,5-AG are inversely proportional to the degree of recent hyperglycemia.[1][7]

This unique mechanism makes the GlycoMark assay particularly sensitive to postprandial glucose spikes and short-term glycemic excursions that may not be fully captured by the longer-term average provided by HbA1c.[1][3][14]

cluster_0 Normal Glycemia (<180 mg/dL) cluster_1 Hyperglycemia (>180 mg/dL) Kidney_N Renal Tubules Urine_N Low 1,5-AG in Urine Kidney_N->Urine_N Minimal Excretion Reabsorption_N Efficient Reabsorption of 1,5-AG Kidney_N->Reabsorption_N Blood_N High 1,5-AG in Blood Reabsorption_N->Blood_N Maintained Levels Kidney_H Renal Tubules Urine_H High 1,5-AG in Urine Kidney_H->Urine_H Increased Excretion Reabsorption_H Competitive Inhibition by Glucose Kidney_H->Reabsorption_H Blood_H Low 1,5-AG in Blood Reabsorption_H->Blood_H Reduced Reabsorption Glucose High Glucose Glucose->Kidney_H Overwhelms Transporters

Caption: Biochemical pathway of 1,5-AG in normoglycemia vs. hyperglycemia.

Clinical and Research Applications

The GlycoMark assay serves as a valuable adjunct to HbA1c, offering unique insights into glycemic control.[1][12]

Monitoring Postprandial Hyperglycemia

A primary application of the GlycoMark assay is the detection of postprandial glucose excursions.[1][3] Even in patients with seemingly well-controlled diabetes based on their HbA1c levels, significant post-meal spikes in blood glucose can occur, which are associated with an increased risk of cardiovascular complications.[1][3][4] The GlycoMark test can reveal these hidden hyperglycemic events.[15]

Assessing Glycemic Variability

Glycemic variability, characterized by frequent and significant fluctuations in blood glucose levels, is an independent risk factor for diabetic complications.[7][16] Studies have shown that changes in 1,5-AG levels are significantly correlated with indices of glycemic excursion, such as the mean amplitude of glucose excursion (MAGE), particularly in patients with type 1 diabetes.[16][17] This makes the GlycoMark assay a useful tool for assessing short-term changes in glycemic variability.[16][17]

Evaluating Therapeutic Interventions

Due to its rapid response to changes in glycemia, the GlycoMark assay is an effective tool for monitoring the efficacy of therapeutic interventions aimed at controlling postprandial glucose.[2][11][12] Changes in 1,5-AG levels can be observed within one to two weeks of initiating or modifying treatment, providing faster feedback than the two to three months required for changes in HbA1c.[1][7][15]

Complementing HbA1c in Moderately Controlled Diabetes

The utility of the GlycoMark assay is most pronounced in patients with moderately controlled diabetes (HbA1c < 8%).[1][18] In this population, the assay can help differentiate patients with stable glucose levels from those with significant postprandial hyperglycemia, even with similar HbA1c values.[1] For patients with poorly controlled diabetes (HbA1c > 8%), 1,5-AG levels are often consistently low and may not provide additional information beyond what is already indicated by the high HbA1c.[18]

Experimental Protocol: GlycoMark Assay

The GlycoMark assay is an enzymatic, colorimetric assay intended for the quantitative measurement of 1,5-AG in serum or plasma.[11][12][19]

Specimen Collection and Handling
  • Specimen Type: Serum or plasma.[11][12]

  • Container: Red-top tube, gel-barrier tube, or lavender-top (EDTA) tube.[11][12]

  • Volume:

    • Required: 1 mL.[11][12]

    • Minimum: 0.75 mL (does not allow for repeat testing).[11][12]

  • Collection Instructions: Separate serum or plasma from cells within one hour of collection.[11][12][20]

  • Fasting: Not required.[15]

Specimen Stability
TemperatureDuration
Room Temperature7 days[11][12]
Refrigerated14 days[11][12]
Frozen14 days[11][12]
Freeze/Thaw CyclesStable for up to 6 cycles[12]
Assay Principle

The GlycoMark assay is typically performed on a fully automated chemistry analyzer and involves a two-step enzymatic reaction.[19][21]

  • Glucose Elimination: The sample is pre-treated to eliminate glucose, which would otherwise interfere with the measurement of 1,5-AG. This is achieved by converting glucose to glucose-6-phosphate using the enzyme glucokinase (GK) in the presence of ATP.[19]

  • 1,5-AG Measurement: The enzyme pyranose oxidase (PROD) oxidizes the C-2 hydroxyl group of 1,5-AG, generating hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is then measured colorimetrically using a peroxidase (POD) reaction, which is proportional to the concentration of 1,5-AG in the sample.[19][21]

cluster_workflow GlycoMark Assay Workflow Sample Serum or Plasma Sample (contains Glucose and 1,5-AG) Step1 Step 1: Glucose Elimination Sample->Step1 Reaction1 Glucose + ATP --(Glucokinase)--> Glucose-6-Phosphate + ADP Step1->Reaction1 Step2 Step 2: 1,5-AG Oxidation Reaction1->Step2 Reaction2 1,5-AG + O₂ --(Pyranose Oxidase)--> H₂O₂ + ... Step2->Reaction2 Step3 Step 3: Colorimetric Detection Reaction2->Step3 Reaction3 H₂O₂ + Chromogen --(Peroxidase)--> Colored Product Step3->Reaction3 Result Measure Absorbance (Proportional to 1,5-AG concentration) Reaction3->Result

Sources

Technical Notes & Optimization

Troubleshooting

Impact of high myo-inositol on enzymatic 1,5-anhydroglucitol measurement.

Subject: Mitigating the Impact of High Myo-Inositol on Enzymatic 1,5-Anhydroglucitol Measurement Welcome to the technical support center for our 1,5-anhydroglucitol (1,5-AG) enzymatic assays. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigating the Impact of High Myo-Inositol on Enzymatic 1,5-Anhydroglucitol Measurement

Welcome to the technical support center for our 1,5-anhydroglucitol (1,5-AG) enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential interferences in their experiments, with a specific focus on the impact of high concentrations of myo-inositol.

Quick-Find FAQ Section

Q1: My 1,5-AG readings seem unexpectedly high in a specific patient cohort. Could myo-inositol be a factor?

A1: Yes, elevated levels of myo-inositol, particularly in certain patient populations like those with uremia, can interfere with enzymatic 1,5-AG measurements, leading to falsely elevated results[1][2]. This is due to the structural similarity between myo-inositol and 1,5-AG, which can lead to cross-reactivity with the enzymes used in the assay.

Q2: What is the underlying mechanism of myo-inositol interference in the 1,5-AG assay?

A2: Most enzymatic 1,5-AG assays utilize the enzyme pyranose oxidase (PROD), which oxidizes the hydroxyl group at the C2 position of 1,5-AG[3][4]. Myo-inositol, a cyclitol, shares structural features with the pyranose ring of 1,5-AG, which can allow it to be incorrectly recognized and oxidized by PROD, albeit typically with lower efficiency. This non-specific oxidation also generates hydrogen peroxide, the detection of which is the basis for signal generation in the assay, thus leading to an erroneously high 1,5-AG value.

Q3: Are there specific patient populations where myo-inositol interference is more likely?

A3: Yes, patients with impaired renal function, such as those with uremia, are more prone to having elevated serum myo-inositol levels. In these cases, the interference can be significant enough to render the 1,5-AG measurement unreliable for glycemic control monitoring[1][2].

Q4: How can I confirm if myo-inositol is interfering with my 1,5-AG measurements?

A4: A spike and recovery experiment is the most direct way to assess for interference in your sample matrix. This involves adding a known concentration of myo-inositol to your sample and measuring the change in the 1,5-AG reading. A significant increase in the measured 1,5-AG concentration after spiking with myo-inositol would confirm interference. For a detailed protocol, please refer to the "In-Depth Troubleshooting Guide" section.

Q5: What are the alternative methods for measuring 1,5-AG that are not affected by myo-inositol?

A5: Methods like liquid chromatography/mass spectrometry (LC/MS) are more specific and can accurately quantify 1,5-AG even in the presence of high myo-inositol concentrations[2]. While more complex and less high-throughput, LC/MS is considered a reference method for this reason.

In-Depth Troubleshooting Guide

Root Cause Analysis: The Biochemical Basis of Myo-Inositol Interference

The enzymatic measurement of 1,5-AG is a highly sensitive and specific method under normal physiological conditions. However, the presence of structurally similar molecules at high concentrations can lead to analytical interference. Myo-inositol, a six-carbon cyclitol, is a prime example of such an interferent.

The core of the issue lies in the substrate specificity of the enzymes employed in the assay, most commonly pyranose oxidase (PROD). PROD catalyzes the oxidation of the C2 hydroxyl group of pyranose sugars[5]. While 1,5-AG is a preferred substrate, the enzyme's active site can accommodate other molecules with similar structural motifs.

Structural Similarities:

  • 1,5-Anhydroglucitol (1,5-AG): A pyranose ring structure, a six-membered ring containing five carbons and one oxygen.

  • Myo-Inositol: A cyclohexanehexol, a six-membered carbon ring with a hydroxyl group on each carbon. While not a pyranose, its chair conformation can mimic the pyranose ring structure.

This structural mimicry allows myo-inositol to bind to the active site of pyranose oxidase, leading to its slow oxidation and the subsequent generation of a false-positive signal.

Visualizing the Interference Pathway

The following diagram illustrates the enzymatic reaction for 1,5-AG measurement and the point at which myo-inositol can interfere.

G cluster_assay Enzymatic 1,5-AG Assay Sample Patient Sample (Serum/Plasma) AG 1,5-Anhydroglucitol (1,5-AG) Sample->AG Myo Myo-Inositol (Potential Interferent) Sample->Myo PROD Pyranose Oxidase (PROD) AG->PROD Specific Reaction Myo->PROD Non-Specific Cross-Reactivity H2O2 Hydrogen Peroxide (H2O2) PROD->H2O2 POD Peroxidase (POD) H2O2->POD Colored Colored Product (Measured Signal) POD->Colored Chromogen Colorless Chromogen Chromogen->POD

Caption: Enzymatic pathway of 1,5-AG measurement and myo-inositol interference.

Troubleshooting Workflow: Addressing Unexpected 1,5-AG Results

If you encounter unexpectedly high or inconsistent 1,5-AG results, follow this systematic troubleshooting workflow.

G Start Unexpectedly High 1,5-AG Results Check_QC 1. Verify Assay Performance - Run QCs - Check instrument calibration Start->Check_QC QC_OK QC Pass? Check_QC->QC_OK Review_QC Troubleshoot Assay/ Instrument QC_OK->Review_QC No Review_Sample 2. Review Sample Information - Patient clinical history (e.g., uremia) - Concomitant medications QC_OK->Review_Sample Yes Interference_Suspected Interference Suspected? Review_Sample->Interference_Suspected No_Interference Investigate Other Pre-analytical Variables Interference_Suspected->No_Interference No Spike_Recovery 3. Perform Spike & Recovery Experiment with Myo-Inositol Interference_Suspected->Spike_Recovery Yes Spike_Result Significant Recovery >110%? Spike_Recovery->Spike_Result Confirm_Interference Myo-Inositol Interference Confirmed Spike_Result->Confirm_Interference Yes Other_Interferent Investigate Other Potential Interferents Spike_Result->Other_Interferent No Action 4. Actionable Steps - Flag affected samples - Consider alternative methods (e.g., LC/MS) Confirm_Interference->Action

Caption: Troubleshooting workflow for high 1,5-AG results.

Experimental Protocol: Myo-Inositol Spike and Recovery

This protocol will guide you in quantifying the extent of myo-inositol interference in your samples.

Objective: To determine the percent recovery of a known amount of myo-inositol spiked into a sample matrix, as measured by the 1,5-AG enzymatic assay.

Materials:

  • Your 1,5-AG enzymatic assay kit

  • Patient samples (serum or plasma)

  • Myo-inositol stock solution (e.g., 1 mg/mL in deionized water)

  • Calibrated pipettes and sterile microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Aliquot 100 µL of your patient sample into three separate microcentrifuge tubes labeled "Endogenous," "Spiked," and "Diluent Control."

  • Spiking:

    • To the "Spiked" tube, add a small volume (e.g., 10 µL) of the myo-inositol stock solution to achieve a final concentration that is physiologically relevant for the suspected condition (e.g., for uremia, aim for a final concentration in the range of 100-500 µM).

    • To the "Endogenous" tube, add the same volume (e.g., 10 µL) of deionized water (or the same buffer used for the myo-inositol stock).

    • To the "Diluent Control" tube, add the same volume (e.g., 10 µL) of deionized water.

  • Assay Measurement:

    • Vortex all tubes gently to mix.

    • Follow the manufacturer's instructions for your 1,5-AG enzymatic assay to measure the 1,5-AG concentration in all three tubes.

  • Data Analysis:

    • Calculate the Expected Concentration in the Spiked Sample:

      • Expected Concentration = (Endogenous Concentration x Dilution Factor) + (Spike Concentration x Dilution Factor)

      • Note: The dilution factor accounts for the small volume of the spike added.

    • Calculate the Percent Recovery:

      • % Recovery = (Measured Concentration in Spiked Sample / Expected Concentration) x 100

Interpretation of Results:

Percent Recovery Interpretation Recommendation
80-120% No significant interference from myo-inositol at the tested concentration.Proceed with the standard assay protocol.
>120% Positive interference is present, indicating myo-inositol is contributing to the signal.Flag the data. Consider alternative methods like LC/MS for accurate quantification.
<80% Negative interference (less common).Investigate other potential matrix effects.

Substrate Specificity of Pyranose Oxidase

The following table summarizes the relative reactivity of pyranose oxidase with its primary substrate, 1,5-AG, and potential interferents. Note that the exact values can vary depending on the source of the enzyme and assay conditions.

Substrate Relative Activity (%) Notes
1,5-Anhydroglucitol (1,5-AG) 100Primary, highly specific substrate.
D-Glucose Variable, generally lowMany commercial kits include a glucose-scavenging step (e.g., using hexokinase) to eliminate this interference[3].
Myo-Inositol Low but significant at high concentrationsThe primary cause of falsely elevated 1,5-AG in certain patient populations[1][2].
L-Sorbose Can be a substrate[5]Not typically present at high enough physiological concentrations to cause significant interference.
D-Xylose Can be a substrate[5]Not typically present at high enough physiological concentrations to cause significant interference.

References

  • 1,5-Anhydroglucitol (1,5-AG) Assay - Diazyme Laboratories. [Link]

  • Detection of 1,5-Anhydroglucitol by Electrochemical Impedance Spectroscopy - PMC. [Link]

  • myo-INOSITOL - Megazyme. [Link]

  • The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications - PMC. [Link]

  • Substrate specificity of sheep liver sorbitol dehydrogenase - PMC. [Link]

  • 1,5-Anhydroglucitol - Wikipedia. [Link]

  • The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - Frontiers. [Link]

  • Purification and Characterization of Pyranose Oxidase from the White Rot Fungus Trametes multicolor - PMC. [Link]

  • Quantification of myo-inositol, 1,5-anhydro-D-sorbitol, and D-chiro-inositol using high-performance liquid chromatography with electrochemical detection in very small volume clinical samples - PMC. [Link]

  • Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed. [Link]

Sources

Optimization

Optimizing LC-MS parameters for enhanced sensitivity of 1,5-anhydroglucitol detection.

Technical Support Center: Optimizing LC-MS for 1,5-Anhydroglucitol (1,5-AG) Detection Welcome to the technical support center for the analysis of 1,5-Anhydroglucitol (1,5-AG). As a sensitive marker for short-term glycemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing LC-MS for 1,5-Anhydroglucitol (1,5-AG) Detection

Welcome to the technical support center for the analysis of 1,5-Anhydroglucitol (1,5-AG). As a sensitive marker for short-term glycemic control, accurate and precise quantification of 1,5-AG is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during LC-MS method development and application. It provides field-proven insights and systematic troubleshooting strategies to enhance the sensitivity and robustness of your 1,5-AG assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding 1,5-AG analysis.

Q1: What is the most effective chromatographic mode for 1,5-AG analysis?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and widely used mode for 1,5-AG analysis.[2][3] 1,5-AG is a small, highly polar polyol, which makes it poorly retained on traditional reversed-phase (e.g., C18) columns. HILIC columns, which have polar stationary phases (e.g., amide, silica, zwitterionic), utilize a high-organic mobile phase to create a water-rich layer on the particle surface.[4] This enables the partitioning of polar analytes like 1,5-AG, resulting in good retention and separation from other matrix components.[4]

Q2: Is derivatization necessary for sensitive 1,5-AG detection?

A: While not strictly necessary, derivatization can significantly enhance sensitivity, especially for low-concentration samples or when using specific detectors. 1,5-AG lacks a chromophore, making UV detection challenging without derivatization. For mass spectrometry, derivatization is less common as modern instruments are highly sensitive. However, if you are struggling with ionization efficiency, a derivatizing agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can improve performance in electrospray ionization (ESI) by adding a more readily ionizable group to the molecule.[5]

Q3: What are the expected m/z transitions for 1,5-AG in MS/MS?

A: The exact transitions will depend on the ionization mode and adduct formation. In negative ion mode ESI, 1,5-AG (molecular weight ~164.16 g/mol ) commonly forms a deprotonated molecule [M-H]⁻ at an m/z of approximately 163.1. In positive ion mode, it may form adducts such as [M+Na]⁺ or [M+NH₄]⁺.

For Multiple Reaction Monitoring (MRM), a common approach is to monitor the fragmentation of a precursor ion. While specific transitions should always be optimized empirically on your instrument, a typical starting point in negative mode could be the transition from the [M-H]⁻ precursor. The fragmentation of the molecular ion is often energetically unstable, leading to the breakup into smaller, characteristic pieces.[6]

Q4: How can I minimize matrix effects from plasma or serum?

A: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a major challenge in bioanalysis.[7][8] Key strategies include:

  • Effective Sample Preparation: Simple protein precipitation is often sufficient but may leave behind phospholipids, a major source of ion suppression.[1][9] Consider solid-phase extraction (SPE) or specific phospholipid removal technologies for cleaner extracts.[9]

  • Chromatographic Separation: Optimize your HILIC method to separate 1,5-AG from the bulk of matrix components, particularly phospholipids which elute early in HILIC mode.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., 1,5-AG-d7) is the gold standard for compensating for matrix effects.[1] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, ensuring accurate quantification.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, cause-and-effect troubleshooting for specific experimental problems.

Sample Preparation Issues

Problem: Low or Inconsistent Analyte Recovery

This issue points to suboptimal extraction of 1,5-AG from the biological matrix.

Potential Causes & Solutions:

  • Inefficient Protein Precipitation:

    • Causality: The ratio of precipitation solvent (e.g., acetonitrile, methanol) to sample is critical. Insufficient solvent will lead to incomplete protein crashing, trapping the analyte within the protein pellet.

    • Troubleshooting Steps:

      • Verify your solvent-to-sample ratio. A common starting point is 3:1 (v/v) of cold acetonitrile to plasma.

      • Ensure thorough vortexing to create a fine, dispersed precipitate.

      • Increase the centrifugation speed or time to ensure a compact pellet.

      • Compare different precipitation solvents (e.g., acetonitrile vs. methanol) to see which provides better recovery for your specific matrix.

  • Analyte Loss During Solid-Phase Extraction (SPE):

    • Causality: Incorrect conditioning, loading, or elution steps can lead to analyte breakthrough or incomplete elution.

    • Troubleshooting Steps:

      • Check Conditioning/Equilibration: Ensure the SPE sorbent is properly wetted and equilibrated according to the manufacturer's protocol. Skipping this step prevents proper interaction between the analyte and the sorbent.

      • Evaluate Loading Conditions: The sample should be loaded in a solvent that promotes retention. For HILIC SPE, this is typically a high-organic solvent. If your sample is too aqueous, 1,5-AG may not bind effectively.

      • Optimize Elution Solvent: The elution solvent must be strong enough to desorb the analyte. For HILIC, this means a higher aqueous content. Perform an elution profile study with increasing percentages of aqueous solvent to find the optimal concentration.

Liquid Chromatography (LC) Issues

Problem: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry compromises integration accuracy and reduces sensitivity.

Potential Causes & Solutions:

  • Mismatched Injection Solvent:

    • Causality: In HILIC, injecting a sample dissolved in a solvent significantly stronger (more aqueous) than the mobile phase will cause the analyte to travel down the column before binding, resulting in peak distortion.

    • Troubleshooting Steps:

      • Reconstitute your final extract in a solvent that matches the initial mobile phase composition as closely as possible (e.g., 90% acetonitrile).

      • If sample solubility is an issue in high organic, minimize the injection volume to reduce the impact of the strong solvent.[10]

  • Column Overload:

    • Causality: Injecting too much analyte mass can saturate the stationary phase, leading to peak fronting. While less common for endogenous 1,5-AG, this can occur with high-concentration standards.

    • Troubleshooting Steps:

      • Dilute your sample and reinject. If peak shape improves, overload was the likely cause.

      • Ensure your calibration curve does not extend into a non-linear, overloaded region.

  • Secondary Interactions:

    • Causality: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols on silica-based columns) can cause peak tailing.

    • Troubleshooting Steps:

      • Adjust the pH or ionic strength of the mobile phase buffer. Small changes can significantly impact peak shape.

      • Try a different HILIC column chemistry (e.g., switch from a bare silica to an amide-bonded phase) to find one with more favorable interactions.[1]

Problem: Unstable Retention Times

Poor retention time reproducibility makes peak identification unreliable and invalidates quantitative data.

Potential Causes & Solutions:

  • Inadequate Column Equilibration:

    • Causality: HILIC mechanisms are kinetically slower than reversed-phase.[10] Insufficient equilibration time between gradient runs prevents the stationary phase from returning to its initial state, causing retention time drift.

    • Troubleshooting Steps:

      • Increase the post-run equilibration time. A minimum of 5-10 column volumes is a good starting point.

      • Monitor the pressure trace; a stable baseline pressure at the end of the equilibration period indicates the column is ready.

  • Mobile Phase Composition Errors:

    • Causality: Even small errors (e.g., 1%) in the proportion of the aqueous component in a HILIC mobile phase can cause significant shifts in retention time.[11]

    • Troubleshooting Steps:

      • Ensure mobile phases are prepared accurately and consistently using volumetric flasks.

      • Check for solvent evaporation, which can alter the organic/aqueous ratio over time. Use fresh mobile phase daily.

      • Confirm that the LC pump is mixing the solvents accurately.

Mass Spectrometry (MS) Issues

Problem: Low Signal Intensity / Poor Sensitivity

Failure to detect low levels of 1,5-AG is a critical issue for clinical relevance.

Potential Causes & Solutions:

  • Suboptimal Ion Source Parameters:

    • Causality: Parameters like capillary voltage, gas temperatures, and gas flows directly control the efficiency of ion formation and desolvation.[12] Default "lock and leave" settings are rarely optimal for a specific analyte.[12]

    • Troubleshooting Steps:

      • Perform a systematic optimization of all source parameters. Infuse a standard solution of 1,5-AG and adjust each parameter individually to maximize the signal.[13]

      • Remember that the optimal settings may depend on the mobile phase composition and flow rate. Re-optimize if you make significant changes to your LC method.[12]

  • Inefficient Ionization/Adduct Formation:

    • Causality: 1,5-AG may not ionize efficiently on its own. The choice of mobile phase modifier and ionization mode is critical.

    • Troubleshooting Steps:

      • Experiment with both positive and negative ionization modes. Negative mode is often successful for polyols.[1]

      • Optimize the mobile phase modifier. Compare different additives like ammonium formate and ammonium acetate at various concentrations (e.g., 5-10 mM).[14] These modifiers help promote the formation of stable ions.

      • If sensitivity remains poor, consider a derivatization strategy to introduce a highly ionizable functional group.[15][16]

  • Incorrect MRM Transition Selection:

    • Causality: The selected precursor-to-product ion transition may not be the most intense or specific.

    • Troubleshooting Steps:

      • Infuse the analyte and acquire a full scan product ion spectrum from your chosen precursor.

      • Select the most intense and stable product ions for your MRM transitions.

      • Perform a collision energy optimization for each transition. Create a ramp of collision energy values and plot the resulting product ion intensity to find the value that yields the maximum signal.[13]

Part 3: Protocols & Methodologies

Protocol: Plasma Protein Precipitation for 1,5-AG Analysis

This protocol provides a basic, robust starting point for sample cleanup.

  • Pipette 50 µL of plasma sample (or standard, QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., 1,5-AG-d7).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate).

  • Vortex briefly, centrifuge to pellet any remaining particulates, and inject into the LC-MS system.

Data Summary: Starting LC-MS Parameters

The following table provides a validated starting point for method development. Parameters must be optimized for your specific instrument and column.

ParameterRecommended Starting ConditionRationale
Liquid Chromatography
ColumnAmide-based HILIC, <3 µm, ~100 x 2.1 mmProvides good retention and peak shape for polar analytes.[1]
Mobile Phase A10 mM Ammonium Formate in Water, pH 3.0Buffer provides ions for adduct formation and controls peak shape.
Mobile Phase BAcetonitrileThe weak solvent in HILIC mode.
Gradient90% B -> 60% B over 5 minA typical gradient for eluting polar compounds in HILIC.
Flow Rate0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40°CReduces viscosity and can improve peak shape.
Injection Volume2-5 µLMinimizes solvent mismatch effects.
Mass Spectrometry
Ionization ModeESI NegativeOften provides better sensitivity for hydroxylated compounds.[1]
Capillary Voltage~3.0 kVMust be optimized; a starting point for ESI-.[12]
Nebulizer Gas~45 psiInstrument dependent; assists in droplet formation.
Drying Gas Flow~10 L/minInstrument dependent; aids in desolvation.
Drying Gas Temp~350°CInstrument dependent; aids in desolvation.
Precursor Ion (Q1)m/z 163.1 ([M-H]⁻)The deprotonated molecule of 1,5-AG.
Product Ion (Q3)Requires empirical determinationOptimize by observing fragmentation of the precursor ion.
Collision EnergyRequires empirical determinationOptimize to maximize the abundance of the chosen product ion.

Part 4: Visualizations

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problem Problem Identification cluster_stages Troubleshooting Stages cluster_solutions Potential Solutions Problem Poor Sensitivity or Reproducibility SamplePrep Sample Prep (Low Recovery?) Problem->SamplePrep Start Here LC Chromatography (Bad Peak Shape? Drift?) Problem->LC MS Mass Spectrometry (Low Signal?) Problem->MS Sol_SP Optimize PPT Ratio Evaluate SPE Method Use SIL-IS SamplePrep->Sol_SP Sol_LC Check Injection Solvent Increase Equilibration Adjust Mobile Phase LC->Sol_LC Sol_MS Tune Source Parameters Optimize MRM Transition Check Ionization Mode MS->Sol_MS Result Optimized Assay Sol_SP->Result Sol_LC->Result Sol_MS->Result

Caption: A systematic workflow for troubleshooting common issues in LC-MS analysis of 1,5-AG.

Sample Preparation Decision Diagram

SamplePrepWorkflow Start Start: Plasma/Serum Sample Decision Need to remove phospholipids? Start->Decision PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Decision->PPT No (Faster) SPE Solid-Phase Extraction (SPE) or Phospholipid Removal Plate Decision->SPE Yes (Cleaner) Supernatant Collect Supernatant PPT->Supernatant Eluate Collect Eluate SPE->Eluate End Evaporate & Reconstitute for LC-MS Injection Supernatant->End Eluate->End

Caption: Decision tree for selecting a sample preparation method based on analytical needs.

References

  • Li, S., Heng, X., Sheng, H., Wang, Y., & Yu, C. (2008). Determination of glycemic monitoring marker 1,5-anhydroglucitol in plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 875(2), 459-464. [Link]

  • Yamanouchi, T., Tachibana, Y., Akanuma, H., Minoda, S., & Shinohara, T. (1992). Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry. Clinical Chemistry, 38(5), 723-728. [Link]

  • Yamanouchi, T., Tachibana, Y., Akanuma, H., Minoda, S., & Shinohara, T. (1992). Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry. Oxford Academic - Clinical Chemistry. [Link]

  • Want, E. J., O'Maille, G., Smith, C. A., Brandon, T. R., Uritboonthail, W., Qin, C., Trauger, S. A., & Siuzdak, G. (2006). A novel method for the determination of 1,5-anhydroglucitol, a glycemic marker, in human urine utilizing hydrophilic interaction liquid chromatography/MS3. ResearchGate. [Link]

  • Wang, C., Liu, W., Zhang, J., Wu, J., Zhang, Y., & Li, J. (2022). Quantification of Glucose, Fructose and 1,5-Anhydroglucitol in Plasma of Diabetic Patients by Ultra Performance Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

  • Tagliaro, F., Crivellente, F., Manetto, G., & Marigo, M. (1992). High performance liquid chromatographic determination of 1,5-anhydroglucitol in human plasma for diagnosis of diabetes mellitus. Biomedical Chromatography, 6(2), 63-66. [Link]

  • LCGC International. (2019). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • Liu, Y., & Yang, H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1213-1215. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Pharmaffiliates. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Pharmaffiliates. [Link]

  • Conwell, L. S., Hodson, M. P., Chrysanthopoulos, P. K., Greer, R. M., Nielsen, L. K., & Baskerville, T. (2014). 1,5-Anhydroglucitol, an indicator of short term glycaemic control, is the most discriminatory metabolomic marker in adolescents with type 1 diabetes compared to control subjects. PLoS One, 9(8), e104231. [Link]

  • Wang, C., Liu, W., Zhang, J., Wu, J., Zhang, Y., & Li, J. (2022). Quantification of Glucose, fructose and 1,5-Anhydroglucitol in plasma of diabetic patients by ultra performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1198, 123277. [Link]

  • Frontiers. (2023). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology. [Link]

  • Harvey, D. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Biotech Spain. (2024). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]

  • LCGC Blog. (2017). Underutilized Methods for Optimizing LC–MS Sensitivity. LCGC International. [Link]

  • Wahab, M. F., & Talebi, M. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. International Journal of Molecular Sciences, 24(3), 1987. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia. RSC Advances, 13(50), 35088-35096. [Link]

  • McCalley, D. V. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]

  • Galermo, A. G., Nguyen, E., Barboza, M., An, H. J., & Lebrilla, C. B. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. eScholarship. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Yuan, Y., & Zhang, W. (2018). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 8(2), 26. [Link]

  • HAPS. (n.d.). HPLC Troubleshooting Guide. Harvard Apparatus. [Link]

Sources

Troubleshooting

Strategies to improve the accuracy of 1,5-anhydroglucitol measurement in uremic patients.

Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Measurement in Uremic Patients Subject: Optimizing Analytical Accuracy and Clinical Validity of 1,5-AG in Renal Impairment Audience: Researchers, Clinical Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Measurement in Uremic Patients

Subject: Optimizing Analytical Accuracy and Clinical Validity of 1,5-AG in Renal Impairment Audience: Researchers, Clinical Chemists, Drug Development Scientists

Part 1: Executive Technical Brief

The Challenge: 1,5-Anhydroglucitol (1,5-AG) is a robust marker for short-term glycemic excursions (1–2 weeks). However, its utility in uremic patients (Chronic Kidney Disease [CKD] Stages 3–5) is compromised by two distinct failure modes:

  • Analytical Interference: Standard enzymatic assays (Pyranose Oxidase-based) may suffer from cross-reactivity with accumulated polyols (e.g., myo-inositol) or incomplete glucose elimination in high-glucose uremic samples.

  • Physiological Bias: In renal failure, the 1,5-AG renal pool is depleted independent of hyperglycemia due to altered tubular reabsorption and competition with retained uremic toxins.

The Solution Strategy: To ensure data integrity, researchers must transition from enzymatic assays to Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this specific population. Furthermore, data interpretation must be stratified by Estimated Glomerular Filtration Rate (eGFR).

Part 2: Troubleshooting Guide & FAQs

Category A: Analytical Discrepancies (Getting the Right Number)

Q1: We observe significantly higher 1,5-AG values in our uremic samples when using an enzymatic kit compared to LC-MS/MS. What is causing this positive bias?

Diagnosis: This is likely due to non-specific substrate oxidation by the Pyranose Oxidase (PROD) enzyme used in commercial kits (e.g., GlycoMark™).

  • Mechanism: In healthy individuals, PROD is highly specific. However, uremic serum contains high concentrations of retained polyols and sugars (such as myo-inositol and 1,5-anhydro-D-fructose). While PROD specificity is high, the massive accumulation of these structural analogs in Stage 4-5 CKD can lead to minor cross-reactivity that becomes significant when 1,5-AG levels are naturally low.

  • Corrective Action:

    • Switch to LC-MS/MS: This is the only way to completely eliminate interference from stereoisomers.

    • If stuck with Enzymatic: Perform a "spike-and-recovery" experiment with myo-inositol to quantify the interference level in your specific matrix, though this is labor-intensive and often impractical for routine use.

Q2: Our LC-MS/MS signal for 1,5-AG is drifting, and recovery is poor (<80%) in CKD samples. How do we fix this?

Diagnosis: You are experiencing Matrix Effect (Ion Suppression) caused by the high load of uremic toxins (e.g., indoxyl sulfate, p-cresyl sulfate) competing for ionization efficiency in the electrospray source.

  • Corrective Action:

    • Internal Standard (Mandatory): You must use a stable isotope-labeled internal standard, specifically 1,5-AG-d3 (deuterated). Do not use a generic sugar analog; the retention time must match exactly to compensate for the suppression at that specific elution point.

    • Sample Clean-up: Move from simple protein precipitation (PPT) to Solid Phase Extraction (SPE) using a mixed-mode anion exchange cartridge to remove organic acids and uremic toxins before injection.

Category B: Biological Interpretation (Understanding the Number)

Q3: Our patient has an HbA1c of 9.0% (poor control), but 1,5-AG is extremely low (<2 µg/mL). Is the assay working?

Diagnosis: The assay is likely accurate, but the clinical correlation is broken .

  • Mechanism: 1,5-AG is reabsorbed in the renal tubules via SGLT4 (and partly SGLT2). In uremia, the accumulation of competitive inhibitors (like allo-inositol and mannose) blocks this reabsorption, causing massive urinary loss of 1,5-AG even without glucosuria.

  • Guidance:

    • eGFR > 30 mL/min: 1,5-AG remains a valid marker, but expect lower baseline values.

    • eGFR < 30 mL/min (Stage 4-5): 1,5-AG is invalid as a glycemic marker. The low value reflects renal failure, not necessarily hyperglycemia.

Part 3: Experimental Protocols

Protocol A: High-Accuracy LC-MS/MS Workflow for Uremic Serum

Objective: Quantify 1,5-AG without interference from myo-inositol or glucose.

  • Sample Preparation:

    • Aliquot 50 µL of serum/plasma.

    • Add 10 µL of Internal Standard Solution (1,5-AG-d3, 10 µg/mL in 50% Methanol).

    • Add 150 µL of precipitation solvent (Methanol:Acetonitrile 1:1 v/v, -20°C).

    • Vortex vigorously for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Chromatography (HILIC Mode):

    • Column: Amide-based HILIC column (e.g., Waters BEH Amide or Tosoh Amide-80), 2.1 x 100 mm, 1.7 µm. Note: HILIC is superior to C18 for separating polar sugar isomers.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic hold at 80% B (or shallow gradient 80% -> 70% B) to ensure separation of 1,5-AG from glucose and myo-inositol.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Negative Mode (Sugars ionize better in negative mode with acetate adducts).

    • Transitions:

      • 1,5-AG: m/z 163.1 -> 59.0 (Quantifier), 163.1 -> 89.0 (Qualifier).

      • 1,5-AG-d3: m/z 166.1 -> 59.0.

Protocol B: Data Validation Table

Use this table to audit your current assay performance:

ParameterEnzymatic Assay (PROD)LC-MS/MS (Recommended)
Specificity Moderate (Interference from myo-inositol, allo-inositol)High (Chromatographic separation of isomers)
Limit of Quantitation ~2.0 µg/mL0.2 µg/mL (Critical for uremic lows)
Uremic Matrix Effect False Positive (Enzyme cross-reactivity)Ion Suppression (Correctable with IS)
Sample Volume 5-10 µL10-50 µL

Part 4: Visualizations

Diagram 1: The Enzymatic Interference Pathway

This diagram illustrates why enzymatic assays fail in uremia: the presence of high glucose and uremic polyols overwhelms the specificity of the Pyranose Oxidase system.

EnzymaticInterference Sample Uremic Serum Sample (High Glucose, High myo-Inositol) Step1 Step 1: Glucose Elimination (Glucokinase + ATP) Sample->Step1 CrossReact Cross-Reactivity: PROD oxidizes accumulated polyols (e.g., myo-inositol) Sample->CrossReact Interference Interference: High Glucose overwhelms GK OR GK inhibited by toxins Step1->Interference Step2 Step 2: 1,5-AG Oxidation (Pyranose Oxidase) Step1->Step2 Residual 1,5-AG Interference->Step2 Residual Glucose Signal H2O2 Production (Colorimetric Signal) Step2->Signal CrossReact->Step2 Result Falsely Elevated Result Signal->Result

Caption: Failure points in enzymatic assays where uremic toxins and residual glucose generate false signals.

Diagram 2: Assay Selection Decision Tree

A logical workflow for researchers to select the correct method based on patient renal function.

DecisionTree Start Patient Sample Assessment CheckGFR Check eGFR (mL/min/1.73m²) Start->CheckGFR Normal eGFR > 60 (Normal/Mild) CheckGFR->Normal Moderate eGFR 30 - 60 (Stage 3 CKD) CheckGFR->Moderate Severe eGFR < 30 (Stage 4-5 / Dialysis) CheckGFR->Severe Method1 Enzymatic Assay (Standard Protocol) Normal->Method1 Method2 LC-MS/MS ONLY (Internal Std Required) Moderate->Method2 High Risk of Interference Stop STOP: 1,5-AG Invalid Use Glycated Albumin or CGM Severe->Stop Physiological Pool Depletion

Caption: Strategic decision matrix for selecting 1,5-AG assays based on renal function severity.

References

  • Comparison of Enzymatic and LC-MS Methods in Uremia: Title: Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry. Source: PubMed / Clin Chem. URL:[Link]

  • Physiological Validity in CKD: Title: Serum 1,5-Anhydroglucitol Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction.[1] Source: Diabetes Care.[2][3] URL:[Link]

  • Myo-Inositol Interference Mechanisms: Title: An enzymatic cycling method for the measurement of myo-inositol in biological samples (Demonstrates structural similarity and enzymatic handling).[4] Source: Clinica Chimica Acta. URL:[Link]

  • Assay Limitations (FDA): Title: 510(k) Substantial Equivalence Determination Decision Summary: GlycoMark. Source: FDA.gov. URL:[Link]

Sources

Optimization

How to minimize analytical variability in longitudinal 1,5-anhydroglucitol studies.

This guide serves as a specialized Technical Support Center for minimizing analytical variability in longitudinal 1,5-anhydroglucitol (1,5-AG) studies. It is designed for principal investigators, bioanalytical scientists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for minimizing analytical variability in longitudinal 1,5-anhydroglucitol (1,5-AG) studies. It is designed for principal investigators, bioanalytical scientists, and clinical trial managers.

Status: Operational | Tier: Advanced Support | Topic: Variability Reduction

Introduction: The Signal-to-Noise Challenge

1,5-Anhydroglucitol (1,5-AG) is a short-term marker of glycemic excursions (1–2 weeks).[1][2][3][4] Unlike HbA1c, which reflects average glycemia, 1,5-AG reflects the "peaks" of hyperglycemia. Because 1,5-AG levels decrease as glycemic control worsens (inverse relationship), analytical noise can easily be misinterpreted as a clinical signal.

This guide provides the protocols necessary to distinguish true glycemic shifts from pre-analytical and analytical artifacts.

Module 1: Pre-Analytical Specimen Integrity

The majority of longitudinal variability originates before the sample reaches the bench. Strict exclusion criteria regarding renal physiology are mandatory.

Q: What are the absolute contraindications for 1,5-AG testing in a study cohort?

A: You must screen for and exclude (or stratify) subjects with altered renal threshold dynamics. 1,5-AG physiology relies entirely on competitive reabsorption with glucose in the renal proximal tubule via the SGLT4 and SGLT2 transporters.

Critical Exclusion/Covariate List:

  • SGLT2 Inhibitors (e.g., Canagliflozin, Empagliflozin): These drugs block the reabsorption of 1,5-AG, causing levels to plummet to near zero regardless of the patient's actual glycemic control. This is the #1 cause of "false low" data in modern trials [1, 2].

  • Advanced CKD (Stage 4/5) or Dialysis: Renal failure alters the baseline pool of 1,5-AG, rendering the inverse correlation with glucose unreliable [3].

  • Pregnancy: The lowered renal threshold for glucose during pregnancy alters 1,5-AG excretion dynamics [4].

Q: How should we handle sample stability and freeze-thaw cycles?

A: While 1,5-AG is chemically stable, longitudinal studies require strict banking protocols to prevent drift.

ParameterSpecificationTechnical Rationale
Matrix Serum (Preferred) or EDTA PlasmaSerum is preferred for enzymatic assays to avoid potential fibrinogen interference in optical density readings.
Stability (4°C) 7 Days1,5-AG is a stable polyol, unlike glucose which drops due to glycolysis.
Stability (-80°C) Long-term (>1 year)Essential for longitudinal batching (see Module 3).
Freeze-Thaw Max 3 CyclesAlthough stable up to 3 cycles, single-thaw is the gold standard. Aliquot immediately upon collection to avoid repeated cycling of the primary tube [5].
Module 2: The Analytical System (Mechanism & Interference)

Understanding the assay chemistry is required to troubleshoot "impossible" results.

Q: How does the assay distinguish 1,5-AG from Glucose (which is present at 1000x higher concentrations)?

A: The standard enzymatic method (GlycoMark®) uses a two-step "Pre-treatment and Detection" reaction. If your variability is high, check the efficiency of Step 1.

  • Step 1 (The "Masking" Step): Glucokinase (GK) converts Glucose to Glucose-6-Phosphate (G6P). G6P does not react with the detection enzyme.

  • Step 2 (The Detection Step): Pyranose Oxidase (PROD) reacts specifically with 1,5-AG to generate H2O2, which is measured colorimetrically.[5]

Troubleshooting Tip: If you observe high variability in hyperglycemic samples (>600 mg/dL glucose), the Glucokinase pre-treatment may be overwhelmed. Ensure your assay incubation times are strictly adhered to, allowing complete conversion of glucose before PROD is introduced [6].

Visualizing the Physiology vs. Pharmacology

The following diagram illustrates why SGLT2 inhibitors destroy the validity of the 1,5-AG signal.

G cluster_kidney Renal Proximal Tubule cluster_drug Pharmacological Interference Glomerulus Glomerular Filtration (Glucose & 1,5-AG enter) SGLT2 SGLT2 Transporter (Reabsorption) Glomerulus->SGLT2 Filtered Load Urine Urine Excretion SGLT2->Urine Spillover SGLT2->Urine Massive 1,5-AG Loss (False Low Result) Blood Blood Stream (Retained 1,5-AG) SGLT2->Blood Competitive Reabsorption (1,5-AG wins in normoglycemia) SGLT2i SGLT2 Inhibitor (e.g., Empagliflozin) SGLT2i->SGLT2 BLOCKS Reabsorption HighGlucose Hyperglycemia (>180 mg/dL) HighGlucose->SGLT2 Saturates Transporter

Figure 1: Mechanism of SGLT2 interference.[6] In the presence of SGLT2 inhibitors, 1,5-AG is excreted regardless of blood glucose levels, breaking the biomarker's correlation with glycemic control.

Module 3: Longitudinal Study Design & Batching

To minimize analytical drift over a 12-24 month study, you must control for inter-assay variability.

Q: How should we organize sample analysis for a multi-year trial?

A: Do not analyze samples as they arrive ("continuous analysis"). You must use a Subject-Blocked Batching Strategy .

The Protocol:

  • Bank Samples: Freeze all samples at -80°C as they are collected.

  • Batch by Subject: When Subject A completes the study (e.g., Baseline, Month 3, Month 6, Month 12), thaw and analyze all of Subject A's samples in the same analytical run (same microplate or analyzer batch).

  • Same Reagent Lot: Ideally, reserve a single lot of reagents/calibrators for the entire cohort. If this is impossible, ensure all timepoints for a single subject use the same lot.

Why? This converts "Inter-Assay Precision" (typically 3–5% CV) into "Intra-Assay Precision" (typically <1.5% CV). In a longitudinal study, the change (Delta) is more important than the absolute value. This strategy eliminates reagent drift from the Delta calculation.

Module 4: Troubleshooting & FAQs

Specific scenarios encountered in clinical data review.

Q: We see "False High" 1,5-AG results in a subset of Asian patients. Why?

A: Check for Traditional Chinese Medicine (TCM) usage.

  • Cause: Herbal medicines containing Polygala tenuifolia (Yuan Zhi) or Senega syrup contain 1,5-anhydroglucitol-rich compounds or isomers that cross-react.

  • Action: Add a specific question about herbal supplements to the Case Report Form (CRF) [7].

Q: A patient has normal HbA1c (6.5%) but extremely low 1,5-AG (2 µg/mL). Is the assay broken?

A: Likely not. This "discordance" is the clinical value of 1,5-AG.

  • Scenario: The patient has frequent post-prandial hyperglycemic spikes (>180 mg/dL) but hypoglycemic lows, averaging out to a decent HbA1c.

  • Mechanism: 1,5-AG drops rapidly (within 24 hours) of a spike and recovers slowly (weeks). It is capturing the variability that HbA1c misses.

  • Verification: Check if the patient is on an SGLT2 inhibitor (which would also cause this).[4] If not, this is a valid finding of high glycemic variability [8].

Q: Can we use 1,5-AG for patients with End-Stage Renal Disease (ESRD) on dialysis?

A: No. Dialysis clears 1,5-AG from the blood, and the lack of functional renal tubules destroys the reabsorption mechanism. Data from these patients is uninterpretable [3].

References
  • Labcorp. (2025). GlycoMark® Test Information and Limitations. Retrieved from [Link]

  • StatPearls. (2025). Sodium-Glucose Transport 2 (SGLT2) Inhibitors.[6][7] National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, W. J., et al. (2012). Plasma 1,5-anhydroglucitol levels in diabetic vs. non-diabetic subjects and renal function. Diabetes Research and Clinical Practice. Retrieved from [Link]

  • Diazyme Laboratories. (2016). 1,5-Anhydroglucitol (1,5-AG) Assay Package Insert. Retrieved from [Link]

  • Nowatzke, W., et al. (2004). Evaluation of an assay for serum 1,5-anhydroglucitol (GlycoMark) and determination of reference intervals. Clinica Chimica Acta. Retrieved from [Link]

  • Dungan, K. M. (2008). 1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions.[2][3][4][8][9][10] Expert Review of Molecular Diagnostics. Retrieved from [Link]

  • Yamanouchi, T., et al. (1992). Origin and disposal of 1,5-anhydroglucitol, a major polyol in the human body. American Journal of Physiology. Retrieved from [Link]

  • McGill, J. B., et al. (2004). Circulating 1,5-Anhydroglucitol Levels in Adult Patients With Diabetes Reflect Longitudinal Changes of Glycemia. Diabetes Care. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Serum 1,5-Anhydroglucitol in the Age of SGLT2 Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice on the impact of Sodium-Glucose Cotra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice on the impact of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors on serum 1,5-anhydroglucitol (1,5-AG) levels. Our goal is to equip you with the expertise to navigate the complexities of using this glycemic marker in the context of SGLT2 inhibitor therapy.

Frequently Asked Questions (FAQs)

Q1: What is 1,5-anhydroglucitol (1,5-AG) and why is it used as a glycemic marker?

A1: 1,5-anhydroglucitol, or 1,5-AG, is a naturally occurring, metabolically inert polyol structurally similar to glucose.[1] Under normal physiological conditions, it is filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[1] Serum levels of 1,5-AG remain stable when blood glucose is within the normal range.[2][3] However, when blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), the excess glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in serum concentrations.[4][5] This inverse relationship with glucosuria makes 1,5-AG a sensitive marker for short-term glycemic control, reflecting glycemic excursions over the preceding 1-2 weeks.[2][4][5][6] It is particularly useful for detecting postprandial hyperglycemia.[3][4]

Q2: How do SGLT2 inhibitors work and what is their primary effect on glucose metabolism?

A2: SGLT2 inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes.[7][8] Their mechanism of action involves the selective inhibition of the sodium-glucose cotransporter 2 (SGLT2) protein, which is predominantly expressed in the proximal convoluted tubules of the kidneys.[9][10] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[9] By inhibiting SGLT2, these drugs prevent glucose reabsorption, leading to increased urinary glucose excretion (glucosuria), which in turn lowers blood glucose levels.[7][9][11] This mechanism is independent of insulin secretion.[11]

Q3: What is the direct impact of SGLT2 inhibitors on serum 1,5-AG levels?

A3: SGLT2 inhibitors induce a state of persistent glucosuria, which is the cornerstone of their therapeutic effect.[12] This pharmacologically induced glucosuria directly and profoundly impacts serum 1,5-AG levels. Due to the competitive inhibition of renal tubular reabsorption by the high levels of glucose in the filtrate, the reabsorption of 1,5-AG is significantly reduced.[12][13] Consequently, patients treated with SGLT2 inhibitors exhibit a marked and rapid decrease in their serum 1,5-AG concentrations, often to very low levels (e.g., ≤ 2 µg/mL).[12][14]

Q4: Can serum 1,5-AG be used to monitor glycemic control in patients taking SGLT2 inhibitors?

A4: No, serum 1,5-AG is considered an unreliable marker for assessing glycemic control in patients undergoing treatment with SGLT2 inhibitors.[9] The persistently low levels of 1,5-AG in these patients are a direct consequence of the drug's mechanism of action (induced glucosuria) and do not reflect the actual state of glycemic control or the presence of hyperglycemic excursions.[12] Therefore, traditional interpretation of 1,5-AG levels for monitoring blood glucose fluctuations is not applicable in this patient population.

Q5: If not for glycemic control, is there any clinical utility for measuring 1,5-AG in patients on SGLT2 inhibitors?

A5: Interestingly, while 1,5-AG loses its utility as a marker of glycemic control in this context, it may serve as a potential indicator of medication adherence or effectiveness.[12][14] Persistently very low 1,5-AG levels (e.g., ≤ 2 µg/mL) can suggest that the SGLT2 inhibitor is having its intended pharmacological effect of inducing glucosuria.[12] Conversely, unexpectedly higher 1,5-AG levels in a patient prescribed an SGLT2 inhibitor might warrant investigation into patient compliance with the medication.[12][14]

Troubleshooting Guide

Scenario 1: Unexpectedly High 1,5-AG Levels in a Patient on SGLT2 Inhibitor Therapy

  • Issue: A patient prescribed an SGLT2 inhibitor for several weeks has a serum 1,5-AG level that is not in the expected very low range (e.g., > 2 µg/mL).

  • Potential Causes & Troubleshooting Steps:

    • Medication Non-Adherence: This is a primary consideration. The patient may not be taking the SGLT2 inhibitor as prescribed.

      • Action: In a clinical research setting, this would necessitate a review of patient-reported outcomes, pill counts, or other adherence monitoring methods. In a clinical setting, a non-judgmental conversation with the patient about their medication-taking habits is crucial. A study on patients non-compliant with their SGLT2 inhibitor medication showed an average 1,5-AG level of 7.5 ug/mL.[12]

    • Reduced Drug Efficacy: While less common, the effectiveness of the SGLT2 inhibitor could be diminished.

      • Action: Verify the correct dosage and administration of the drug. Assess for any potential drug-drug interactions that might interfere with the SGLT2 inhibitor's absorption or action.

    • Sample Mix-up or Testing Error: Laboratory error is always a possibility.

      • Action: Review sample handling and processing procedures. If suspicion of error is high, a repeat measurement on a new sample is warranted.

Scenario 2: Interpreting Fluctuations in Very Low 1,5-AG Levels

  • Issue: A patient on a stable dose of an SGLT2 inhibitor shows minor fluctuations in their very low 1,5-AG levels (e.g., varying between 1.0 and 1.8 µg/mL).

  • Interpretation:

    • Minimal Clinical Significance: Small variations within the very low range are generally not clinically significant in terms of glycemic control. They may reflect minor day-to-day variations in dietary intake of 1,5-AG or slight alterations in renal function.

    • Focus on Other Glycemic Markers: For assessing glycemic control in these patients, it is essential to rely on other established markers such as HbA1c, glycated albumin, and self-monitored blood glucose or continuous glucose monitoring data.

Scenario 3: Discrepancy Between 1,5-AG and Other Glycemic Markers

  • Issue: A patient on an SGLT2 inhibitor has a very low 1,5-AG level, but their HbA1c has increased.

  • Explanation:

    • Expected Finding: This is an expected finding and highlights why 1,5-AG is not a suitable marker for glycemic control in this population. The low 1,5-AG is a direct result of the medication's effect on renal glucose excretion, while the rising HbA1c indicates a worsening of overall glycemic control over the past 2-3 months.

    • Action: The clinical focus should be on the HbA1c and other glycemic control markers to adjust the patient's diabetes management plan. The 1,5-AG level in this case confirms the action of the SGLT2 inhibitor but does not provide information on the degree of hyperglycemia.

Experimental Protocols

Protocol 1: Serum Sample Collection and Handling for 1,5-AG Measurement

  • Patient Preparation: No fasting is required for 1,5-AG measurement.

  • Blood Collection:

    • Collect 3-5 mL of whole blood in a serum separator tube (SST).

    • Gently invert the tube 5-10 times to mix the clot activator with the blood.

  • Clotting and Centrifugation:

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the sample at 1,000-1,300 x g for 15 minutes to separate the serum from the blood cells.

  • Serum Aliquoting and Storage:

    • Carefully aspirate the serum and transfer it to a clean, labeled cryovial.

    • For short-term storage (up to 7 days), store the serum at 2-8°C.

    • For long-term storage, freeze the serum at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Expected Impact of SGLT2 Inhibitor Initiation on Key Glycemic Markers

Glycemic MarkerExpected Change After SGLT2i InitiationRationale
Serum 1,5-Anhydroglucitol (1,5-AG) Rapid and significant decrease to very low levels (often ≤ 2 µg/mL)Pharmacologically induced glucosuria causes competitive inhibition of 1,5-AG reabsorption in the renal tubules.[12][13]
Urinary Glucose Excretion Significant increaseSGLT2 inhibition blocks glucose reabsorption in the kidneys.[9][11]
Hemoglobin A1c (HbA1c) Gradual decrease over 2-3 monthsReflects improved long-term glycemic control due to increased urinary glucose excretion.[11][15]
Fasting Plasma Glucose DecreaseReduced renal glucose reabsorption leads to lower plasma glucose levels.[16]
Postprandial Plasma Glucose DecreaseSGLT2 inhibitors effectively lower post-meal glucose excursions.[11]

Visualizations

cluster_0 Normal Physiology cluster_1 SGLT2 Inhibitor Therapy Glomerulus Glomerulus ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Filtration of Glucose & 1,5-AG Bloodstream Bloodstream ProximalTubule->Bloodstream SGLT2-mediated reabsorption of Glucose Competitive reabsorption of 1,5-AG Urine Urine (minimal glucose & 1,5-AG) SGLT2i SGLT2 Inhibitor ProximalTubule_i Proximal Tubule SGLT2i->ProximalTubule_i Blocks SGLT2 Glomerulus_i Glomerulus Glomerulus_i->ProximalTubule_i Filtration of Glucose & 1,5-AG Bloodstream_i Bloodstream (Lower Glucose, Very Low 1,5-AG) ProximalTubule_i->Bloodstream_i Reduced Glucose Reabsorption Urine_i Urine (Increased Glucose & 1,5-AG) ProximalTubule_i->Urine_i Increased Glucose Excretion (Glucosuria) Increased 1,5-AG Excretion

Caption: Mechanism of SGLT2 inhibition on renal glucose and 1,5-AG handling.

Start Unexpectedly High 1,5-AG in Patient on SGLT2i CheckAdherence Investigate Medication Adherence Start->CheckAdherence Adherent Patient is Adherent CheckAdherence->Adherent Yes NonAdherent Patient is Non-Adherent CheckAdherence->NonAdherent No CheckEfficacy Assess Drug Efficacy & Potential Interactions Adherent->CheckEfficacy Efficacious Drug is Efficacious CheckEfficacy->Efficacious Yes Inefficacious Potential Efficacy Issue CheckEfficacy->Inefficacious No CheckLabError Investigate for Laboratory Error Efficacious->CheckLabError Error Laboratory Error Confirmed CheckLabError->Error Yes NoError No Laboratory Error CheckLabError->NoError No End Re-evaluate Clinical Picture NoError->End

Caption: Troubleshooting workflow for high 1,5-AG in patients on SGLT2 inhibitors.

References

  • Kim, M. K., & Jeong, J. S. (2015). 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes. Diabetes & Metabolism Journal, 39(2), 164-170. [Link]

  • Wang, Y., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15. [Link]

  • Dungan, K. M. (2008). 1,5-anhydroglucitol (GlycoMark) as a marker of short-term glycemic control and glycemic excursions. Expert Review of Molecular Diagnostics, 8(1), 9-19. [Link]

  • Usui, M., Tanaka, M., & Takahashi, H. (2020). 1,5-anhydroglucitol is a good predictor for the treatment effect of the Sodium-Glucose cotransporter 2 inhibitor in Japanese patients with type 2 diabetes mellitus. Journal of Clinical and Translational Endocrinology, 21, 100233. [Link]

  • Buse, J. B., et al. (2014). 1,5-anhydroglucitol (GlycoMark™) as a marker of short-term glycemic control and glycemic excursions. Taylor & Francis Online, 8(1), 9-19. [Link]

  • Dungan, K. M., et al. (2006). 1,5-Anhydroglucitol and Postprandial Hyperglycemia as Measured by Continuous Glucose Monitoring System in Moderately Controlled Patients With Diabetes. Diabetes Care, 29(6), 1214-1219. [Link]

  • Wang, Y., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15. [Link]

  • Edwards, C., & Huebinger, R. (2025). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Fereidouni, S. S., et al. (2019). 1227-P: GlycoMark 1,5-Anhydrocluitol Values in Patients Taking SGLT2 Inhibitors. Diabetes, 68(Supplement_1). [Link]

  • Kappel, B. A., et al. (2021). Human and mouse non-targeted metabolomics identify 1,5-anhydroglucitol as SGLT2-dependent glycemic marker. ResearchGate. [Link]

  • Usui, M., Tanaka, M., & Takahashi, H. (2020). 1,5-anhydroglucitol is a good predictor for the treatment effect of the Sodium-Glucose cotransporter 2 inhibitor in Japanese patients with type 2 diabetes mellitus. PubMed. [Link]

  • Precision Diabetes, Inc. (2023). New Clinical Data Point to Use of GlycoMark as Biomarker of SGLT-2 Diabetes Drug Effectiveness and Compliance. FirstWord HealthTech. [Link]

  • Al-Karawy, A. K., et al. (2023). Unlocking the Full Potential of SGLT2 Inhibitors: Expanding Applications beyond Glycemic Control. MDPI. [Link]

  • Klimontov, V. V. (2021). 1,5-anhydroglucitol in diabetes: its role in diagnostics, screening, glycemic status assessment, and the prediction of complications. Diabetes Mellitus, 24(4), 332-342. [Link]

  • Cleveland Clinic. (2025). SGLT2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Diabetes UK. SGLT2 Inhibitors. [Link]

  • Li, Y., et al. (2024). The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications. Frontiers in Endocrinology, 15. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Scientist's Guide to 1,5-Anhydroglucitol Analysis: Enzymatic vs. Mass Spectrometry Methods

In the landscape of glycemic monitoring, beyond the well-established HbA1c and fasting glucose measurements, lies a portfolio of more dynamic biomarkers. Among these, 1,5-anhydroglucitol (1,5-AG) has emerged as a crucial...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of glycemic monitoring, beyond the well-established HbA1c and fasting glucose measurements, lies a portfolio of more dynamic biomarkers. Among these, 1,5-anhydroglucitol (1,5-AG) has emerged as a crucial indicator of short-term glycemic control, particularly for assessing postprandial hyperglycemic excursions.[1][2][3][4] The concentration of this naturally occurring dietary polyol is exquisitely sensitive to periods of high blood glucose, making its accurate quantification paramount for both clinical diagnostics and diabetes research.[1][4][5]

This guide provides an in-depth comparison of the two primary analytical modalities for 1,5-AG quantification: enzymatic assays and mass spectrometry. We will delve into the fundamental principles of each technique, present their respective workflows, and offer a critical evaluation of their performance characteristics to aid researchers, clinicians, and drug development professionals in selecting the optimal method for their specific needs.

The Science of 1,5-Anhydroglucitol as a Glycemic Marker

1,5-Anhydroglucitol is a structurally stable monosaccharide, chemically similar to glucose, that is primarily derived from food.[1][6] Under normal glycemic conditions, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed by the renal tubules, maintaining a stable concentration in the blood.[1][6][7] However, when blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in the urine and a corresponding decrease in serum or plasma levels.[1][2] This inverse relationship with hyperglycemia makes 1,5-AG a sensitive marker for glycemic excursions over the preceding 1-2 weeks.[1][2][3][8]

Enzymatic Methods: The Workhorse of Clinical Labs

Enzymatic assays are the most common method for routine clinical measurement of 1,5-AG, with commercially available kits such as the GlycoMark™ assay being widely used.[9][10] These assays are prized for their simplicity, speed, and amenability to automation.[10]

Principle of the Enzymatic Assay

The core of the enzymatic method lies in a series of coupled reactions that ultimately produce a detectable signal, often a color change or fluorescence. A common approach utilizes the enzyme pyranose oxidase (PROD), which has specificity for pyranoid compounds like 1,5-AG and glucose.[11][12] To ensure specificity for 1,5-AG, interfering glucose is typically removed or converted to a non-reactive form.

One established method involves the following steps:

  • Glucose Phosphorylation: Glucokinase and an ATP-regenerating system are used to convert endogenous glucose into glucose-6-phosphate, which is not a substrate for pyranose oxidase.[13]

  • 1,5-AG Oxidation: Pyranose oxidase then specifically oxidizes 1,5-AG, producing hydrogen peroxide (H₂O₂).[11][13]

  • Signal Generation: The generated H₂O₂ is then used in a peroxidase-catalyzed reaction with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.[11][13] The intensity of the color is directly proportional to the concentration of 1,5-AG in the sample.

Enzymatic_Assay_Workflow cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction Serum_Plasma Serum/Plasma Sample Glucose_Removal Glucose Inactivation (e.g., Glucokinase + ATP) Serum_Plasma->Glucose_Removal AG_Oxidation 1,5-AG + O₂ → H₂O₂ + Product Glucose_Removal->AG_Oxidation Color_Development H₂O₂ + Chromogen → Colored Product AG_Oxidation->Color_Development Pyranose Oxidase Measurement Spectrophotometric Measurement Color_Development->Measurement Peroxidase

Caption: Workflow of a typical enzymatic assay for 1,5-AG.

Detailed Protocol: Enzymatic Assay

The following is a representative protocol for an automated enzymatic assay:

  • Sample Preparation: Collect serum or plasma samples. No fasting is required.[14]

  • Reagent Preparation: Prepare the working reagents as per the manufacturer's instructions. This typically involves reconstituting lyophilized enzymes and chromogenic substrates.

  • Automated Analysis:

    • The automated analyzer pipettes a small volume of the sample into a reaction cuvette.

    • The first reagent, containing glucokinase and ATP, is added to the sample, and the mixture is incubated to allow for the complete phosphorylation of glucose.

    • The second reagent, containing pyranose oxidase and the chromogenic substrate system, is added.

    • The reaction is incubated for a specified time at a controlled temperature (e.g., 37°C).

  • Measurement: The analyzer measures the absorbance of the colored product at a specific wavelength (e.g., 546 nm).[9]

  • Quantification: The concentration of 1,5-AG is calculated by comparing the absorbance of the sample to that of a calibrator with a known 1,5-AG concentration.

Mass Spectrometry: The Gold Standard for Specificity

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers unparalleled specificity and sensitivity for the quantification of small molecules like 1,5-AG.[9][10][15] These methods are considered the reference standard for 1,5-AG measurement.[15]

Principle of Mass Spectrometry-Based Methods

LC-MS/MS-based methods involve three key stages:

  • Chromatographic Separation: The sample is injected into a liquid chromatograph. A specialized column (e.g., HILIC) separates 1,5-AG from other matrix components based on its physicochemical properties.[3]

  • Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., atmospheric pressure chemical ionization - APCI), where 1,5-AG molecules are converted into gas-phase ions.[9][15]

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion for 1,5-AG is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity. The use of a stable isotope-labeled internal standard (e.g., ¹³C-1,5-AG) is crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Spike with Internal Standard Sample->Spike Deproteinate Protein Precipitation Spike->Deproteinate Evaporate Evaporation Deproteinate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (e.g., HILIC) Reconstitute->LC Ionization Ionization (e.g., APCI) LC->Ionization MSMS MS/MS Detection (MRM) Ionization->MSMS Quantification Quantification vs. Calibration Curve MSMS->Quantification

Caption: A typical workflow for 1,5-AG analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS

The following is a representative protocol for LC-MS/MS analysis of 1,5-AG:

  • Sample Preparation:

    • To 100 µL of serum or plasma, add a known amount of the stable isotope-labeled internal standard.

    • Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex to mix.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC injection.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate 1,5-AG from other components using an appropriate LC column and mobile phase gradient.

    • Detect and quantify 1,5-AG and its internal standard using optimized MRM transitions.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards with known concentrations of 1,5-AG.

    • Calculate the ratio of the peak area of 1,5-AG to the peak area of the internal standard for each sample and calibrator.

    • Determine the concentration of 1,5-AG in the samples by interpolating their peak area ratios from the calibration curve.

Head-to-Head Comparison: Enzymatic vs. Mass Spectrometry

FeatureEnzymatic AssayMass Spectrometry (LC-MS/MS)
Principle Coupled enzymatic reactions leading to a colorimetric or fluorescent signal.Chromatographic separation followed by mass-based detection.
Specificity Good, but can be susceptible to interferences from structurally similar compounds (e.g., myo-inositol in uremic patients).[15]Excellent, due to the combination of chromatographic separation and specific mass transitions (MRM).
Sensitivity Generally sufficient for clinical applications.Typically higher, allowing for the analysis of samples with low 1,5-AG concentrations.[9]
Accuracy & Precision Good, with reported CVs typically <5%.[13]Excellent, especially with the use of a stable isotope-labeled internal standard.[3]
Throughput High, easily automated for large batches.Lower, due to longer run times and more complex sample preparation.
Cost per Sample Lower.Higher, due to expensive instrumentation and reagents.
Instrumentation Standard clinical chemistry analyzer.Specialized LC-MS/MS system.
Expertise Required Minimal, can be performed by a trained laboratory technician.Requires a highly skilled operator with expertise in mass spectrometry.
Sample Preparation Minimal, often just sample dilution.More complex and labor-intensive, involving protein precipitation and solvent evaporation.[9]

Practical Considerations and Recommendations

The choice between an enzymatic assay and a mass spectrometry-based method for 1,5-AG analysis depends heavily on the specific application.

  • For high-throughput clinical diagnostics and routine monitoring , where cost-effectiveness and rapid turnaround time are critical, enzymatic assays are the method of choice. Their ease of use and automation make them ideal for large clinical laboratories.

  • For research applications requiring the highest level of accuracy and specificity , or when analyzing complex matrices or patient populations with potential interferences (e.g., patients with renal disease), mass spectrometry is the preferred method.[15] It is also the go-to technique for method validation and for establishing reference materials.

It's important to note that for serum samples, there is generally a good correlation between the results obtained from enzymatic assays and mass spectrometry.[10][16] However, for other matrices like saliva, discrepancies have been reported, and mass spectrometry is often necessary for accurate quantification due to interfering substances.[10][17]

Conclusion

Both enzymatic and mass spectrometry methods provide reliable means of quantifying 1,5-anhydroglucitol. Enzymatic assays offer a practical and cost-effective solution for routine clinical use, while mass spectrometry provides the gold standard for accuracy and specificity, making it indispensable for research and reference applications. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for making an informed decision that aligns with the analytical and practical requirements of your work.

References

  • Kawai, Y., et al. (1998). Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry. Clinical Chemistry, 44(9), 1943-1948. [Link]

  • Friedmann, D. R. (2009). The Utility of GlycoMark™: 1,5 Anhydroglucitol as a Marker for Glycemic Control. Clinical Correlations. [Link]

  • Wang, Y., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15, 1409387. [Link]

  • Kim, M. J., et al. (2015). 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes. Diabetes & Metabolism Journal, 39(2), 164-170. [Link]

  • Chen, X., et al. (2021). Quantification of Glucose, Fructose and 1,5-Anhydroglucitol in Plasma of Diabetic Patients by Ultra Performance Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

  • Tajima, S., et al. (1989). Simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma for diagnosis of diabetes mellitus. Clinical Chemistry, 35(10), 2039-2043. [Link]

  • Ang, L. Z. H., et al. (2023). Clinical utility of glycated albumin and 1,5-anhydroglucitol in the screening and prediction of diabetes: A multi-center study. World Journal of Diabetes, 14(7), 1145-1160. [Link]

  • Hutchinson, D., & Scott, F. W. (1995). Comparison of micro-enzymatic and high-performance liquid chromatographic methods for the assay of serum 1,5-anhydroglucitol. Annals of Clinical Biochemistry, 32(4), 391-396. [Link]

  • Bao, Y., et al. (2021). Research on Consistency of Mass Spectrometry and Enzymatic Methods for Saliva 1,5-anhydroglucitol Measurement. Diabetes, 70(Supplement_1). [Link]

  • Kitora-Tanaka, M., et al. (1994). Fully enzymatic method for determining 1,5-anhydro-D-glucitol in serum. Clinical Chemistry, 40(7 Pt 1), 1365-1369. [Link]

  • Kawai, Y., et al. (1998). Quantification of serum 1,5-anhydroglucitol in uremic and diabetic patients by liquid chromatography/mass spectrometry. Clinical Chemistry, 44(9), 1943-1948. [Link]

  • Nguyen, T. M. H., et al. (2021). Serum 1,5-Anhydroglucitol Serves as An Additional Biomarker for Diagnosing and Monitoring Type 2 Diabetes: Vietnamese Cohort. Journal of Health Science and Medical Research, 39(6), 483-494. [Link]

  • Dabrowska, A. M., et al. (2014). 1,5-ANHYDROGLUCITOL (1,5-AG) AND ITS USEFULNESS IN CLINICAL PRACTICE. Journal of Education, Health and Sport, 4(9), 13-22. [Link]

  • Wang, Y., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15. [Link]

  • Quest Diagnostics. (n.d.). 1,5-Anhydroglucitol (1,5-AG), Intermediate Glycemic Control. Test Detail. [Link]

  • Li, Y., et al. (2024). The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications. Frontiers in Endocrinology, 15, 1378822. [Link]

  • Wang, Y., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15. [Link]

  • Li, Y., et al. (2024). The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications. Frontiers in Endocrinology, 15. [Link]

  • Diazyme Laboratories. (2020). 1,5-ANHYDROGLUCITOL (1,5-AG) ASSAY. [Link]

  • Dungan, K., et al. (2006). 1,5-Anhydroglucitol and Postprandial Hyperglycemia as Measured by Continuous Glucose Monitoring System in Moderately Controlled Patients With Diabetes. Diabetes Care, 29(6), 1214-1219. [Link]

  • Naylor, L. H., et al. (2013). Evaluation of 1,5-Anhydroglucitol, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls. Pediatric Diabetes, 14(4), 274-280. [Link]

  • Asha, V., et al. (2019). Evaluation of 1, 5-anhydroglucitolas a salivary biomarker in Type 2 diabetes mellitus patients. Journal of Advanced Clinical & Research Insights, 6(3), 1-5. [Link]

  • Welter, M., et al. (2019). Evaluation of 1,5-Anhydroglucitol as a Biomarker for Type 2 Diabetes Mellitus in Patients without Overt Nephropathy. Brazilian Archives of Biology and Technology, 62. [Link]

  • Kim, M. J., et al. (2015). 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes. Diabetes & Metabolism Journal, 39(2), 164-170. [Link]

  • Halama, A., et al. (2021). Human and mouse non-targeted metabolomics identify 1,5-anhydroglucitol as SGLT2-dependent glycemic marker. Molecular Metabolism, 53, 101258. [Link]

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Comparative

A Comparative Guide to 1,5-Anhydroglucitol and HbA1c in Moderately Controlled Diabetes: Unveiling Glycemic Excursions

For Researchers, Scientists, and Drug Development Professionals In the landscape of diabetes management, Hemoglobin A1c (HbA1c) has long been the gold standard for assessing long-term glycemic control. However, its refle...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of diabetes management, Hemoglobin A1c (HbA1c) has long been the gold standard for assessing long-term glycemic control. However, its reflection of average glucose over two to three months can mask the clinically significant, short-term glycemic fluctuations that contribute to diabetic complications. This guide provides an in-depth comparison of 1,5-anhydroglucitol (1,5-AG), a sensitive marker of short-term hyperglycemia, with the traditional HbA1c, particularly focusing on their correlation and utility in moderately controlled diabetes.

Introduction: Beyond the Average—The Need for a Sharper Glycemic Lens

While HbA1c provides a reliable long-term average, it fails to capture the day-to-day and postprandial glycemic variability that is increasingly recognized as an independent risk factor for both microvascular and macrovascular complications.[1][2] In moderately controlled diabetic patients, where HbA1c levels may be near the target range (e.g., <8%), significant post-meal glucose spikes can go undetected.[1][3] This is where 1,5-anhydroglucitol emerges as a valuable complementary tool, offering a more granular view of glycemic control over a one- to two-week period.[4][5][6]

The Biochemical Basis: A Tale of Two Markers

Hemoglobin A1c (HbA1c): The Long-Term Recorder

HbA1c is formed through the non-enzymatic glycation of the N-terminal valine of the hemoglobin beta-chain. The rate of this reaction is proportional to the ambient glucose concentration. Given the average lifespan of a red blood cell is approximately 120 days, the HbA1c level reflects the integrated mean blood glucose over the preceding 2-3 months.

1,5-Anhydroglucitol (1,5-AG): The Short-Term Sensor

1,5-AG is a naturally occurring, chemically stable monosaccharide derived from food.[1][7] In individuals with normal blood glucose, serum levels of 1,5-AG remain constant due to a balance between dietary intake and near-complete (99.9%) reabsorption in the renal tubules.[1][2] However, when blood glucose levels exceed the renal threshold for glucosuria (typically around 180 mg/dL), the high concentration of glucose competitively inhibits the reabsorption of 1,5-AG in the proximal tubules.[1][8] This leads to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum levels.[1] Consequently, serum 1,5-AG concentrations are inversely proportional to the degree of recent hyperglycemia.[1][4]

cluster_normoglycemia Normoglycemia (<180 mg/dL) cluster_hyperglycemia Hyperglycemia (>180 mg/dL) Glomerulus Glomerular Filtration ProximalTubule Proximal Tubule Reabsorption Glomerulus->ProximalTubule 1,5-AG & Glucose Bloodstream_Normal Stable Serum 1,5-AG ProximalTubule->Bloodstream_Normal ~99.9% 1,5-AG Reabsorbed Glomerulus_Hyper Glomerular Filtration ProximalTubule_Hyper Proximal Tubule Glomerulus_Hyper->ProximalTubule_Hyper Excess Glucose & 1,5-AG Urine Increased Urinary Excretion ProximalTubule_Hyper->Urine Glucose Competitively Inhibits 1,5-AG Reabsorption Bloodstream_Hyper Decreased Serum 1,5-AG ProximalTubule_Hyper->Bloodstream_Hyper

Caption: Mechanism of 1,5-AG Regulation in the Kidney.

Comparative Analysis in Moderately Controlled Diabetes (HbA1c < 8%)

In patients with well- or moderately-controlled diabetes, 1,5-AG demonstrates superior sensitivity to short-term glycemic excursions compared to HbA1c.[5][9]

Key Distinctions:

Feature1,5-Anhydroglucitol (1,5-AG)Hemoglobin A1c (HbA1c)
Timeframe of Glycemic Control 1-2 weeks[4][5][6]2-3 months[4]
Primary Indication Postprandial hyperglycemia and short-term glycemic variability[1][4][10]Long-term average glycemic control[1]
Relationship with Hyperglycemia Inversely correlated[1][4]Directly correlated
Sensitivity to Change High; responds within 24 hours to 2 weeks of therapy adjustment[1][11]Low; significant changes take 4 or more weeks[11]
Utility in Moderately Controlled Diabetes High; detects glycemic excursions even with near-normal HbA1c[1][3]Limited; can mask significant postprandial hyperglycemia[1]
Correlation with Glycemic Variability Indices Significantly correlated with MAGE, SD, MPMG, and AUC-180[2][9][10]Not significantly correlated with short-term variability indices[2]

MAGE: Mean Amplitude of Glycemic Excursions; SD: Standard Deviation of blood glucose; MPMG: Mean Post-Meal Maximum Glucose; AUC-180: Area Under the Curve for glucose above 180 mg/dL.

Experimental Evidence:

A study involving patients with type 1 or type 2 diabetes and HbA1c between 6.5% and 8% utilized a continuous glucose monitoring system (CGMS). The results showed that 1,5-AG levels varied considerably among patients despite similar HbA1c values.[3] Furthermore, the mean 1,5-AG concentration correlated more robustly with the area under the curve for glucose above 180 mg/dL (AUC-180) and the mean post-meal maximum glucose (MPMG) than did HbA1c.[3]

Another study with type 2 diabetic patients found that 1,5-AG was significantly correlated with various measures of glycemic excursions, particularly in moderately and well-controlled individuals.[9] In contrast, HbA1c was more strongly correlated with mean blood glucose and fasting blood glucose.[9] This highlights the complementary roles of the two markers.

In a Vietnamese cohort of type 2 diabetes patients, a significant negative correlation was observed between 1,5-AG and HbA1c (r=-0.591).[12] Similarly, other studies have consistently shown a negative correlation between 1,5-AG and HbA1c.[13][14]

Experimental Protocols

A. Sample Collection and Processing

  • Sample Type: Serum or plasma is required.[15] For serum, collect blood in a serum separator tube (SST). For plasma, use an EDTA (lavender-top) tube.[15]

  • Collection Procedure: Standard venipuncture is used for sample collection.[4]

  • Processing:

    • For serum, allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge the sample at 1000-1300 x g for 10 minutes.

    • Separate the serum or plasma from the cells immediately.

  • Storage: Samples are stable for 7 days at room temperature or refrigerated, and for 28 days when frozen.[15]

B. 1,5-Anhydroglucitol (1,5-AG) Enzymatic Assay (e.g., Diazyme 1,5-AG Assay)

This protocol outlines the principle of a common enzymatic method for 1,5-AG determination.[16]

  • Principle: The assay utilizes the enzyme pyranose oxidase (PROD) to oxidize the 2nd position hydroxyl group of 1,5-AG. This reaction generates hydrogen peroxide, which is then detected colorimetrically using peroxidase (POD).[16] To prevent interference from glucose in the sample, it is pre-treated with hexokinase and pyruvate kinase to convert it into a non-reactive form.[16]

  • Procedure:

    • Sample Pre-treatment: Incubate the serum/plasma sample with a reagent containing hexokinase, pyruvate kinase, ATP, and phosphoenolpyruvate to eliminate endogenous glucose.

    • 1,5-AG Reaction: Add a second reagent containing pyranose oxidase and a chromogenic substrate for peroxidase.

    • Detection: The peroxidase catalyzes the reaction between the hydrogen peroxide produced from the 1,5-AG oxidation and the chromogen, resulting in a colored product.

    • Quantification: Measure the absorbance of the colored product using a spectrophotometer. The absorbance is directly proportional to the 1,5-AG concentration in the sample.

  • Instrumentation: An automated clinical chemistry analyzer is typically used for this assay.

cluster_pretreatment Sample Pre-treatment cluster_detection 1,5-AG Detection Glucose Glucose (in sample) G6P Glucose-6-Phosphate (non-reactive) Glucose->G6P Hexokinase, ATP ADP ADP ATP ATP ADP->ATP Pyruvate Kinase, PEP AG 1,5-Anhydroglucitol H2O2 Hydrogen Peroxide AG->H2O2 Pyranose Oxidase H2O2_Chromogen H2O2 + Chromogen ColoredProduct Colored Product (Measured) H2O2_Chromogen->ColoredProduct Peroxidase

Caption: Workflow of the Enzymatic 1,5-AG Assay.

C. HbA1c Measurement

HbA1c is typically measured using methods such as high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assays, which are widely available on automated laboratory platforms.

Clinical and Research Applications

The distinct characteristics of 1,5-AG make it a powerful tool in specific clinical and research contexts:

  • Monitoring Postprandial Hyperglycemia: For moderately controlled diabetic patients, 1,5-AG can be used to assess the effectiveness of therapies targeting post-meal glucose excursions.[1]

  • Early Indication of Worsening Glycemic Control: A drop in 1,5-AG levels can signal a deterioration in glycemic control weeks before a change in HbA1c is detectable, allowing for earlier therapeutic intervention.[4][11]

  • Complementary to HbA1c: Using 1,5-AG in conjunction with HbA1c provides a more comprehensive picture of a patient's glycemic status.[1][3] A common strategy is to first use HbA1c to identify moderately or well-controlled patients, and then use 1,5-AG to evaluate the extent of their postprandial glycemic excursions.[1]

  • Drug Development: In clinical trials for new anti-diabetic agents, 1,5-AG can serve as a sensitive endpoint for evaluating the drug's effect on short-term glycemic control and postprandial hyperglycemia.

Limitations and Considerations

While a valuable marker, the interpretation of 1,5-AG levels requires consideration of certain factors:

  • Poorly Controlled Diabetes: In patients with very high HbA1c levels (e.g., >8.0% or 9.0%), 1,5-AG levels are often already at a nadir and may not show a significant correlation with glycemic markers.[10]

  • Renal Function: The utility of 1,5-AG is limited in patients with severe chronic kidney disease (stages 4-5) or renal glucosuria, as these conditions can independently affect its reabsorption.[8]

  • Medications: The use of SGLT2 inhibitors, which promote glucosuria, can interfere with 1,5-AG measurements.[8]

Conclusion: A Synergistic Approach to Glycemic Monitoring

In the management of moderately controlled diabetes, 1,5-anhydroglucitol is not a replacement for HbA1c but rather a crucial complementary marker. While HbA1c provides a reliable long-term overview, 1,5-AG offers a high-resolution snapshot of recent glycemic control, particularly postprandial hyperglycemia. For researchers and drug development professionals, the integration of 1,5-AG into clinical studies can provide more nuanced insights into the efficacy of novel therapies and a deeper understanding of glycemic dynamics beyond the long-term average. This dual-marker approach enables a more precise and personalized strategy for diabetes management and research.

References

  • 1,5-Anhydroglucitol - Rupa Health. [Link]

  • The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - Frontiers. [Link]

  • The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control. [Link]

  • The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - Frontiers. [Link]

  • Evaluation of 1,5-anhydroglucitol as a marker for glycemic variability in patients with type 2 diabetes mellitus - PubMed. [Link]

  • The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PubMed. [Link]

  • 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes. [Link]

  • Evaluation of 1,5-Anhydroglucitol as a Biomarker for Type 2 Diabetes Mellitus in Patients without Overt Nephropathy - SciELO. [Link]

  • Serum 1,5-Anhydroglucitol Serves as An Additional Biomarker for Diagnosing and Monitoring Type 2 Diabetes: Vietnamese Cohort - Journal of Health Science and Medical Research. [Link]

  • Correlation between 1,5-anhydroglucitol and glycemic excursions in type 2 diabetic patients - PubMed. [Link]

  • 1,5-Anhydroglucitol (1,5-AG), Intermediate Glycemic Control | Test Detail | Quest Diagnostics. [Link]

  • Combining serum 1,5-anhydroglucitol with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension - Annals of Palliative Medicine. [Link]

  • 1,5-Anhydroglucitol and Postprandial Hyperglycemia as Measured by Continuous Glucose Monitoring System in Moderately Controlled Patients With Diabetes. [Link]

  • 1,5-anhydroglucitol in diabetes: its role in diagnostics, screening, glycemic status assessment, and the prediction of complications | Klimontov - Сахарный диабет. [Link]

  • Circulating 1,5-anhydroglucitol levels in adult patients with diabetes reflect longitudinal changes of glycemia: a U.S. trial of the GlycoMark assay - PubMed. [Link]

  • 1,5-Anhydroglucitol (1,5-AG) Assay - Diazyme Laboratories. [Link]

  • The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC. [Link]

  • Comparison of 1,5-anhydroglucitol, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed. [Link]

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Validation

Technical Comparison Guide: Enzymatic 1,5-Anhydroglucitol (1,5-AG) Assays

Executive Summary The measurement of 1,5-Anhydroglucitol (1,5-AG) is the clinical standard for monitoring short-term glycemic excursions (1–2 weeks) and postprandial hyperglycemia. While both GlycoMark® and Determiner-L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The measurement of 1,5-Anhydroglucitol (1,5-AG) is the clinical standard for monitoring short-term glycemic excursions (1–2 weeks) and postprandial hyperglycemia. While both GlycoMark® and Determiner-L utilize enzymatic chemistries to quantify 1,5-AG in serum or plasma, they employ fundamentally different enzyme systems to overcome the massive interference caused by endogenous glucose.

  • GlycoMark relies on a Pyranose Oxidase (PROD) system, necessitating the complete enzymatic elimination of glucose prior to detection.

  • Determiner-L utilizes a 1,5-AG-6-Phosphate Dehydrogenase system, which chemically differentiates 1,5-AG from glucose via phosphorylation, "masking" the glucose rather than destroying it.

Both assays show high correlation (


), but technical nuances in sensitivity, glucose tolerance, and reagent stability dictate their specific fit for different research and clinical environments.
Mechanistic Architecture

The primary challenge in 1,5-AG analysis is specificity. Glucose is structurally nearly identical to 1,5-AG (lacking only the C1-hydroxyl group) and is present in blood at concentrations 1,000–5,000 times higher than 1,5-AG.

A. GlycoMark® (The Oxidative Method)

Manufacturer: Nippon Kayaku / Toyota Tsusho Principle: This assay uses a "Search and Destroy" approach. It first eliminates glucose using Glucokinase (GK) and Pyruvate Kinase (PK). Once glucose is converted to Glucose-6-Phosphate (G6P), the second enzyme, Pyranose Oxidase (PROD), reacts specifically with 1,5-AG to generate hydrogen peroxide, which is measured colorimetrically.

GlycoMark_Mechanism cluster_0 Step 1: Glucose Elimination cluster_1 Step 2: Detection Glucose Endogenous Glucose GK Glucokinase (GK) + Pyruvate Kinase Glucose->GK AG 1,5-AG (Target) PROD Pyranose Oxidase (PROD) AG->PROD G6P Glucose-6-Phosphate (Non-reactive) GK->G6P ATP -> ADP H2O2 H2O2 PROD->H2O2 O2 -> H2O2 POD Peroxidase (POD) Color Quinone Dye (Absorbance) POD->Color 4-AA + TOOS H2O2->POD

Figure 1: The GlycoMark reaction pathway. Note that G6P generated in Step 1 does not react with PROD in Step 2.

B. Determiner-L (The Dehydrogenase Method)

Manufacturer: Kyowa Medex Principle: This assay uses a "Specific Recognition" approach. Instead of destroying glucose, it phosphorylates both glucose and 1,5-AG using an ADP-dependent Hexokinase. The detection enzyme, 1,5-AG-6-Phosphate Dehydrogenase (AG6P-DH), is highly specific for phosphorylated 1,5-AG and does not react with phosphorylated glucose (G6P).

Determiner_Mechanism cluster_0 Step 1: Phosphorylation (Dual) cluster_1 Step 2: Specific Detection Glucose Endogenous Glucose ADPHK ADP-Dependent Hexokinase Glucose->ADPHK AG 1,5-AG (Target) AG->ADPHK G6P G6P (Ignored) ADPHK->G6P ADP -> AMP AG6P 1,5-AG-6-Phosphate ADPHK->AG6P DH 1,5-AG-6-P Dehydrogenase NADPH NADPH DH->NADPH NADP+ -> NADPH Diaphorase Diaphorase Color Formazan Dye (Absorbance) Diaphorase->Color WST-1 AG6P->DH NADPH->Diaphorase

Figure 2: The Determiner-L reaction pathway. Specificity is achieved by the dehydrogenase enzyme, which ignores the G6P.

Performance Matrix: Head-to-Head

The following data aggregates performance characteristics from package inserts and independent comparative studies (e.g., Selvin et al., Clin Chim Acta).

FeatureGlycoMark® (Nippon Kayaku)Determiner-L (Kyowa Medex)
Enzyme System Pyranose Oxidase (PROD)1,5-AG-6-P Dehydrogenase
Detection Method Colorimetric (Trinder, H2O2)Colorimetric (Formazan, NADPH)
Analytical Sensitivity (LOD) 0.2 µg/mL ~0.3 – 1.0 µg/mL
Linearity Range 0 – 50 µg/mL (Standard)0 – 100 µg/mL (Extended)
Precision (Within-Run CV) 0.7 – 3.8%1.1 – 1.9%
Precision (Total CV) 2.7 – 3.7%2.0 – 5.1%
Glucose Tolerance Up to 1,000 mg/dL Up to 1,000 mg/dL
Sample Stability 7 days @ 4°C7 days @ 4°C
Interferences Acarbose, SGLT2i (Physiological)Acarbose, SGLT2i (Physiological)
Regulatory Status (US) FDA 510(k) ClearedResearch Use Only (RUO)*

*Note: Regulatory status may vary by region. GlycoMark is the primary FDA-cleared kit for clinical use in the USA.

Critical Analysis: Glucose Interference Handling

The robustness of a 1,5-AG assay is defined by its ability to measure low levels of analyte (2–10 µg/mL) in the presence of massive hyperglycemia (>200 mg/dL).

GlycoMark's Strategy (Pre-treatment):

  • Mechanism: Uses a high-capacity ATP-regenerating system (PK/PEP) to drive the Glucokinase reaction to completion.

  • Risk: If glucose levels exceed the reagent's capacity (e.g., >1,000 mg/dL), unreacted glucose will generate a false positive signal because PROD has some cross-reactivity with glucose.

  • Mitigation: The assay formulation includes excess GK to handle extreme hyperglycemia.

Determiner-L's Strategy (Substrate Specificity):

  • Mechanism: Relies on the absolute specificity of the dehydrogenase for the phosphorylated 1,5-AG ring structure.

  • Advantage: Theoretically less susceptible to "breakthrough" glucose interference because the detection enzyme simply does not recognize G6P.

  • Observation: In comparative studies, Determiner-L has shown a slight positive bias (~0.4 µg/mL) compared to GlycoMark, potentially due to calibration differences rather than interference.

Validation Protocol for Researchers

For laboratories validating these assays for clinical trials or research, the following protocol ensures data integrity.

Phase 1: Linearity & AMR Verification
  • Prepare Standards: Create a 5-level dilution series using a high-concentration pool (approx. 50 µg/mL) diluted with saline.

  • Execute: Run each level in triplicate.

  • Acceptance:

    
    ; deviation from expected value < 10%.
    
Phase 2: Glucose Interference Challenge (Spike & Recovery)

Since 1,5-AG is most critical in hyperglycemic patients, you must verify the glucose "masking" efficiency.

  • Base Pool: Use a serum pool with known 1,5-AG (~10 µg/mL).

  • Spike: Spike aliquots with concentrated glucose stock to achieve final glucose concentrations of 200, 400, 600, 800, and 1,000 mg/dL.

  • Analysis: Measure 1,5-AG in all aliquots.

  • Acceptance: 1,5-AG recovery must remain within ±10% of the baseline value, regardless of glucose concentration.

Phase 3: Method Comparison
  • Samples: Select

    
     samples covering the range 2–40 µg/mL.
    
  • Comparator: If switching from GlycoMark to Determiner-L (or vice versa), run side-by-side.

  • Bias Calculation: Calculate the mean bias. Expect a systematic difference of 0.2–0.5 µg/mL (Determiner-L often reads higher).

References
  • Selvin E, Rynders GP, Steffes MW. "Comparison of two assays for serum 1,5-anhydroglucitol." Clinica Chimica Acta. 2011;412(9-10):793-795.

  • Nowatzke W, et al. "Evaluation of an assay for serum 1,5-anhydroglucitol (GlycoMark) and determination of reference intervals on the Hitachi 917 analyzer." Clinica Chimica Acta. 2004;350(1-2):201-209.

  • Yamanouchi T, et al.
  • FDA 510(k) Decision Summary. "GlycoMark 1,5-Anhydroglucitol Assay." K031604.

  • Kim WJ, et al. "Serum 1,5-Anhydroglucitol Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction." Diabetes Care. 2012.

Comparative

Technical Guide: Validation of Salivary 1,5-Anhydroglucitol as a Serum Surrogate

Executive Summary: The Case for Salivary 1,5-AG In the landscape of diabetes monitoring, a critical gap exists between the immediate "snapshot" of capillary glucose and the long-term (3-month) average of HbA1c. 1,5-Anhyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Salivary 1,5-AG

In the landscape of diabetes monitoring, a critical gap exists between the immediate "snapshot" of capillary glucose and the long-term (3-month) average of HbA1c. 1,5-Anhydroglucitol (1,5-AG) fills this gap, representing glycemic control over the preceding 1–2 weeks .[1]

While serum 1,5-AG (measured via the GlycoMark® assay) is the clinical gold standard, recent validation studies utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have demonstrated that salivary 1,5-AG serves as a reliable, non-invasive surrogate. This guide outlines the physiological mechanism, comparative performance, and the precise validation protocols required to implement salivary 1,5-AG analysis in research and clinical development.

Mechanistic Foundation: The Renal-Salivary Axis

To validate salivary 1,5-AG, one must understand that it acts as a reverse marker . Unlike glucose or HbA1c, which rise with hyperglycemia, 1,5-AG levels fall when blood glucose spikes.

The Physiology of "Competitive Inhibition"

1,5-AG is a non-metabolizable glucose analogue derived from diet. It maintains a stable pool in the body because it is filtered by the glomerulus and then 99.9% reabsorbed in the renal proximal tubules via the SGLT4 (and potentially SGLT5) transporter.

  • Normoglycemia: Glucose is fully reabsorbed by SGLT2. SGLT4 is free to reabsorb 1,5-AG. Serum and Saliva levels remain high/stable.

  • Hyperglycemia (>180 mg/dL): Excess glucose overwhelms SGLT2 and spills over to SGLT4. Glucose competitively inhibits SGLT4, blocking 1,5-AG reabsorption. 1,5-AG is lost in urine, causing serum levels to crash.

  • Salivary Translation: Salivary 1,5-AG is a filtrate of the serum fraction. As serum levels drop due to renal loss, salivary levels drop proportionally.

Visualization: The Glycemic Excursion Pathway

G Diet Dietary Intake (1,5-AG) Blood Circulating Blood Pool (Stable 1,5-AG) Diet->Blood Kidney Renal Glomerulus (Filtration) Blood->Kidney Saliva Salivary Glands (Ultrafiltration) Blood->Saliva Passive Diffusion/Filtration SGLT4 Proximal Tubule (SGLT4 Transporter) Kidney->SGLT4 SGLT4->Blood Reabsorption (Blocked) Inhibition Competitive Inhibition (Glucose blocks 1,5-AG) SGLT4->Inhibition Urine Urine (Excretion) Result RESULT: Low Serum 1,5-AG = Low Salivary 1,5-AG Saliva->Result HighGluc Hyperglycemia (>180 mg/dL) HighGluc->SGLT4 Saturates Transporter Inhibition->Urine Massive 1,5-AG Loss

Figure 1: The competitive inhibition mechanism at the renal SGLT4 transporter drives the systemic depletion of 1,5-AG during hyperglycemic events, reflected downstream in saliva.[2][3]

Comparative Analysis: Saliva vs. Serum vs. Alternatives[4][5]

The following table synthesizes performance metrics derived from LC-MS/MS validation studies (e.g., Jian et al., 2020 and Mook-Kanamori et al., 2014).

FeatureSerum 1,5-AG (Gold Standard)Salivary 1,5-AG (Surrogate)HbA1c (Alternative)
Window of Detection 1–2 Weeks (Short-term)1–2 Weeks (Short-term)2–3 Months (Long-term)
Primary Utility Detecting glycemic spikes (postprandial excursions).[3]Non-invasive screening & frequent monitoring.Overall average glucose control.[3]
Typical Concentration 10 – 30 µg/mL (Healthy)< 10 µg/mL (Diabetic)0.10 – 0.50 µg/mL (Healthy) < 0.05 µg/mL (Diabetic) 4 – 5.6% (Healthy)> 6.5% (Diabetic)
Correlation (r) Reference (1.0)r = 0.65 – 0.75 (vs. Serum)r = -0.60 (vs. Salivary 1,5-AG)
Detection Method Enzymatic (GlycoMark®)LC-MS/MS (Required due to low conc.)HPLC / Immunoassay
Interferences SGLT2 Inhibitors (False Lows)SGLT2 Inhibitors, Bacterial degradationHemoglobin variants, Anemia

Senior Scientist Insight:

"The critical challenge in validating salivary 1,5-AG is not the biology, but the sensitivity . Salivary concentrations are roughly 1/100th of serum levels. Standard enzymatic assays often fail at this range. Validation must rely on Mass Spectrometry (LC-MS/MS) to achieve a Lower Limit of Quantitation (LLOQ) near 0.01 µg/mL."

Experimental Protocol: Validation Workflow

To validate salivary 1,5-AG in your own study, follow this self-validating protocol designed to minimize matrix effects and maximize recovery.

Phase 1: Sample Collection & Stabilization
  • Collection: Unstimulated whole saliva (passive drool) is preferred to avoid dilution artifacts from citric acid stimulation.

  • Stabilization (Critical): Saliva contains bacteria that consume carbohydrates.

    • Action: Immediately centrifuge (2,000 x g, 10 min, 4°C) to remove debris/bacteria.

    • Storage: Store supernatant at -80°C. If immediate freezing is impossible, add a protease/bacterial inhibitor cocktail.

Phase 2: LC-MS/MS Method (The "Jian" Protocol)
  • Internal Standard: Use 1,5-AG-d4 (deuterated isotope) to correct for matrix suppression.

  • Protein Precipitation:

    • Mix 50 µL Saliva + 10 µL Internal Standard.

    • Add 150 µL Acetonitrile (ACN) to precipitate proteins.

    • Vortex (1 min) and Centrifuge (12,000 rpm, 10 min).

    • Inject supernatant into LC-MS/MS.

  • Chromatography:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or specific Amino columns (e.g., Shodex Asahipak NH2P-50) are required to retain polar sugars.

    • Mobile Phase: Acetonitrile/Water gradient (high organic start).

  • Mass Spec Transitions (MRM):

    • 1,5-AG: m/z 163.1 → 103.1 (Quantifier)

    • IS (1,5-AG-d4): m/z 167.1 → 107.1

Phase 3: Data Analysis & Correlation

To validate the surrogate, you must perform a "Bridge Study":

  • Collect paired Serum and Saliva samples from n=50 subjects (mix of healthy and diabetic).

  • Plot linear regression (Serum vs. Saliva).

  • Calculate Clinical Sensitivity :

    • Target: Salivary 1,5-AG < 0.44 µg/mL should predict Serum 1,5-AG < 10 µg/mL (or HbA1c > 6.5%).

Visualization: Validation Workflow

Workflow Sample Saliva Collection (Passive Drool) Prep Pre-Treatment (Centrifuge + ACN Precip) Sample->Prep Remove Bacteria Separation LC Separation (HILIC Column) Prep->Separation Supernatant Detect MS/MS Detection (MRM: 163.1 -> 103.1) Separation->Detect Elution Data Data Correlation (Calculate R-value) Detect->Data Quantification

Figure 2: Step-by-step analytical workflow for validating salivary 1,5-AG using LC-MS/MS.

Critical Evaluation & Limitations

As a Senior Scientist, I must highlight the limitations that do not appear in marketing brochures but will affect your data integrity:

  • The SGLT2 Inhibitor Confounder: Patients on SGLT2 inhibitors (e.g., Empagliflozin, Canagliflozin) will have artificially lowered 1,5-AG levels. These drugs block glucose reabsorption (intentional glucosuria), which collaterally blocks 1,5-AG reabsorption.[4]

    • Validation Rule: Exclude patients on SGLT2 inhibitors during the initial validation phase to avoid false positives for "uncontrolled diabetes."

  • Matrix Interference: Saliva is a complex matrix. While 1,5-AG is stable, the presence of other polyols can interfere if the LC separation is not optimized. Ensure your chromatographic method separates 1,5-AG from glucose and mannose effectively.

  • Flow Rate Variability: While less critical than for some other analytes, extreme dehydration can alter salivary concentration. Normalizing 1,5-AG to total salivary protein or osmolality can improve correlation (r-values) in rigorous clinical trials.

References

  • Jian, C., et al. (2020). Diabetes Screening: Detection and Application of Saliva 1,5-Anhydroglucitol by Liquid Chromatography-Mass Spectrometry.[1][5][6] Journal of Clinical Endocrinology & Metabolism.[7]

  • Mook-Kanamori, D. O., et al. (2014). 1,5-Anhydroglucitol in saliva is a noninvasive marker of short-term glycemic control.[1] Journal of Clinical Endocrinology & Metabolism.[7]

  • Ying, L., et al. (2021). Saliva 1,5-anhydroglucitol is associated with early-phase insulin secretion in Chinese patients with type 2 diabetes. BMJ Open Diabetes Research & Care.

  • GlycoMark, Inc. GlycoMark Product Monograph: 1,5-Anhydroglucitol Mechanism of Action.

  • Tazawa, S., et al. (2005). SLC5A9/SGLT4, a new Na+-dependent glucose transporter, is an essential transporter for mannose, 1,5-anhydro-D-glucitol, and fructose.[8] Life Sciences.[8]

Sources

Validation

Does 1,5-anhydroglucitol provide additional information to continuous glucose monitoring?

Does the Biomarker Add Value to the Device? Executive Summary For drug development professionals and clinical researchers, the choice between 1,5-anhydroglucitol (1,5-AG) and Continuous Glucose Monitoring (CGM) is not a...

Author: BenchChem Technical Support Team. Date: February 2026

Does the Biomarker Add Value to the Device?

Executive Summary

For drug development professionals and clinical researchers, the choice between 1,5-anhydroglucitol (1,5-AG) and Continuous Glucose Monitoring (CGM) is not a binary selection of "better" or "worse," but a strategic decision between granular temporal resolution (CGM) and high-throughput retrospective efficiency (1,5-AG).

While CGM remains the gold standard for capturing complete glycemic variability (including hypoglycemia), 1,5-AG provides a specific, cost-effective biological proxy for hyperglycemic excursions >180 mg/dL over a 1–2 week window. Crucially, 1,5-AG serves as a "truth serum" for postprandial spikes that HbA1c misses, without the logistical burden of sensor deployment. However, its utility is completely nullified in patients treating with SGLT2 inhibitors.

Mechanistic Divergence: Physiology vs. Technology

To understand the data output, one must understand the source. CGM measures interstitial fluid glucose via an electrochemical enzymatic reaction. 1,5-AG measures a physiological "leak" in the kidney.

The Renal Competition Model

1,5-AG is a naturally occurring dietary polyol. In a euglycemic state, it is filtered by the glomerulus and fully reabsorbed by the renal tubules.[1] However, it competes for reabsorption with glucose via the sodium-glucose cotransporter system (specifically SGLT4 and SGLT5, with some SGLT2 interaction).

When blood glucose exceeds the renal threshold (~180 mg/dL) , the transporters are saturated by glucose. This competitive inhibition blocks 1,5-AG reabsorption, causing it to spill into the urine.[2] Consequently, serum 1,5-AG drops rapidly.

  • High Glucose Spikes = Low Serum 1,5-AG.

  • Stable Glucose = High/Normal Serum 1,5-AG.

Visualization: The Competitive Inhibition Pathway

RenalHandling cluster_legend Mechanism Diet Dietary Intake (1,5-AG) Blood Blood Circulation (Pool) Diet->Blood Kidney Glomerular Filtration Blood->Kidney Tubule Proximal Tubule (Reabsorption Site) Kidney->Tubule Tubule->Blood Reabsorption (If Glucose <180) Urine Urine Excretion Tubule->Urine Spillover (If Glucose >180) Hyperglycemia Hyperglycemia (>180 mg/dL) Hyperglycemia->Tubule Saturates Transporters (Competitive Inhibition) Glucose blocks 1,5-AG return to blood Glucose blocks 1,5-AG return to blood

Figure 1: The competitive inhibition mechanism. Hyperglycemia saturates renal transporters, preventing 1,5-AG reabsorption and causing serum levels to plummet.

Performance Comparison: The Data Matrix

The following table contrasts the operational and clinical characteristics of both methodologies.

Feature1,5-Anhydroglucitol (1,5-AG)Continuous Glucose Monitoring (CGM)
Temporal Window 1–2 weeks (Retrospective)Real-time (typically 10–14 days per sensor)
Primary Metric Postprandial Hyperglycemia (Spikes >180 mg/dL)Time in Range (TIR), Hypoglycemia, GV (CV%)
Hypoglycemia Detection None (Blind to lows)Excellent (Gold Standard)
Patient Burden Low (Single venipuncture)High (Device wear, calibration, alarms)
Cost Profile Low (~

40/test)
High (

300/sensor + reader)
Interferences SGLT2 Inhibitors , Renal Failure (eGFR <30)Acetaminophen (older sensors), compression lows
Correlation (r-value) Strong neg.[3][4][5][6] correlation with TAR & MAGE N/A (It is the source data)
Does 1,5-AG provide "Additional" Information?

Yes, but conditionally.

  • The Adherence Gap: In clinical trials, CGM data loss occurs due to sensor fall-off or patient non-compliance. 1,5-AG acts as a biological "backup" that cannot be faked. If a patient claims 100% adherence to a diet but has low 1,5-AG, they are experiencing spikes.

  • The "Spike" Specificity: HbA1c averages highs and lows. A patient with frequent hypoglycemia and frequent hyperglycemia may have a "perfect" HbA1c (e.g., 7.0%). CGM reveals this, but 1,5-AG also reveals it (by being extremely low due to the highs) at a fraction of the cost.

The Critical Exclusion: SGLT2 Inhibitors[7][8]

As a Senior Application Scientist, you must be aware of the SGLT2 Inhibitor Paradox .

Drugs like Empagliflozin, Dapagliflozin, and Canagliflozin work by intentionally lowering the renal threshold for glucose to induce glycosuria.

  • Effect: Massive glucose excretion in urine.

  • Consequence for 1,5-AG: Because the SGLT2 transporter is blocked, 1,5-AG is also flushed out into the urine, regardless of the patient's blood sugar level.

Protocol Rule: Do NOT use 1,5-AG as a biomarker in any arm of a study involving SGLT2 inhibitors. It will yield falsely low results (appearing as uncontrolled hyperglycemia) even if the patient is euglycemic.

Experimental Protocol: Validating 1,5-AG in Clinical Trials

If you are designing a Phase 2/3 trial for a postprandial glucose-targeting drug (e.g., a rapid-acting insulin or GLP-1 RA), use this protocol to validate 1,5-AG against CGM.

Workflow Design

Objective: Establish 1,5-AG sensitivity to Mean Amplitude of Glycemic Excursions (MAGE).

  • Screening (Day -14):

    • Exclude patients with eGFR <60 mL/min/1.73m² (renal variance confounds 1,5-AG).

    • Exclude patients on SGLT2 inhibitors.[7]

  • Baseline (Day 0):

    • Draw serum for HbA1c and Baseline 1,5-AG.

    • Apply blinded CGM (e.g., Abbott FreeStyle Libre Pro or Dexcom G6 in blinded mode).

  • Intervention Period (Day 0–14):

    • Administer investigational drug.

    • Patient maintains standard diet.

  • Endpoint (Day 14):

    • Remove CGM.

    • Draw serum for Endpoint 1,5-AG.[4]

    • Data Processing: Calculate CGM metrics: Time Above Range (TAR >180 mg/dL) and MAGE.

  • Statistical Correlation:

    • Perform Pearson correlation between Δ 1,5-AG and Δ TAR .

Decision Logic for Biomarker Selection

DecisionTree Start Select Glycemic Biomarker Q1 Is the study drug an SGLT2 Inhibitor? Start->Q1 Q2 Is Hypoglycemia a safety endpoint? Q1->Q2 No Stop_SGLT2 EXCLUDE 1,5-AG (Use HbA1c + CGM) Q1->Stop_SGLT2 Yes Q3 Is budget/patient burden a constraint? Q2->Q3 No (Efficacy only) Use_CGM MUST USE CGM (1,5-AG cannot detect lows) Q2->Use_CGM Yes (Primary) Use_AG USE 1,5-AG (Efficient Proxy for Spikes) Q3->Use_AG Yes (Low Budget) Use_Combo USE COMBINATION (1,5-AG validates CGM gaps) Q3->Use_Combo No (High Fidelity)

Figure 2: Decision matrix for incorporating 1,5-AG into clinical trial protocols.

Conclusion

Does 1,5-anhydroglucitol provide additional information to CGM?

  • If you have 100% CGM data capture: No. CGM contains all the variance data that 1,5-AG provides, plus hypoglycemia and trend arrows.

  • In Real-World Evidence (RWE) and Clinical Trials: Yes. 1,5-AG provides a retrospective integration of hyperglycemic excursions that persists even when the patient removes the sensor.

Recommendation: Use 1,5-AG as a secondary endpoint to validate postprandial efficacy, particularly in trials where sensor compliance is a risk factor, provided renal function is normal and SGLT2 inhibitors are absent.

References

  • Dungan, K. M., et al. (2006). "1,5-anhydroglucitol and postprandial hyperglycemia as measured by continuous glucose monitoring system in moderately controlled patients with diabetes." Diabetes Care. Link

  • Yamanouchi, T., et al. (1996). "Clinical usefulness of serum 1,5-anhydroglucitol in monitoring glycemic control." The Lancet. Link

  • Buse, J. B., et al. (2003). "Serum 1,5-anhydroglucitol (GlycoMark): a short-term glycemic marker."[8] Diabetes Technology & Therapeutics. Link

  • Stettler, C., et al. (2008). "1,5-anhydroglucitol and postprandial hyperglycemia in patients with type 2 diabetes." Journal of Clinical Endocrinology & Metabolism. Link

  • Kim, W. J., et al. (2012). "The correlation between 1,5-anhydroglucitol and continuous glucose monitoring data." Gut and Liver. Link

Sources

Comparative

Technical Guide: Cross-Validation of 1,5-Anhydroglucitol (1,5-AG) Assays Across Diverse Patient Populations

Executive Summary This guide provides a rigorous technical comparison of 1,5-anhydroglucitol (1,5-AG) measurement platforms, specifically evaluating the performance of automated enzymatic assays (the current clinical sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of 1,5-anhydroglucitol (1,5-AG) measurement platforms, specifically evaluating the performance of automated enzymatic assays (the current clinical standard, e.g., GlycoMark™) against LC-MS/MS (the reference standard).

While HbA1c remains the gold standard for long-term glycemic monitoring, it fails to capture short-term glycemic excursions (1–2 weeks) and postprandial hyperglycemia. 1,5-AG fills this gap. However, its dependence on renal physiology introduces specific validity challenges in populations with altered kidney function, distinct ethnic baselines, or specific pharmacological interventions. This document synthesizes experimental data to guide researchers in validating 1,5-AG data integrity across these variables.

Part 1: The Mechanistic Basis of Measurement

To validate 1,5-AG data, one must understand the physiological failure points. Unlike HbA1c (glycation) or Fructosamine (protein binding), 1,5-AG kinetics are purely renal.

The Competitive Inhibition Model

1,5-AG is a dietary polyol that is nearly 100% reabsorbed in the renal tubules by the sodium-glucose cotransporter 4 (SGLT4 ), also known as SLC5A9. Glucose competes for this same transporter.

  • Normoglycemia: SGLT4 reabsorbs 1,5-AG efficiently; serum levels remain stable and high.

  • Hyperglycemia (>180 mg/dL): Glucose saturates SGLT4. 1,5-AG is blocked from reabsorption and excreted in urine. Serum levels drop rapidly.

Implication for Validation: Any condition altering the renal threshold for glucose (RTG) or SGLT4 expression invalidates the standard reference ranges.

G Diet Dietary Intake (Stable Source) BloodPool Circulating 1,5-AG (Serum Pool) Diet->BloodPool Kidney Glomerular Filtration BloodPool->Kidney SGLT4 SGLT4 Transporter (Proximal Tubule) Kidney->SGLT4 Filtrate enters tubule SGLT4->BloodPool Reabsorption (Dominant in Normoglycemia) Urine Urinary Excretion SGLT4->Urine Excretion (Dominant in Hyperglycemia) Glucose Serum Glucose (Competitor) Glucose->SGLT4 Competes for binding (If >180 mg/dL)

Figure 1: The physiological kinetics of 1,5-AG demonstrating the competitive inhibition mechanism at the SGLT4 transporter.

Part 2: Analytical Method Comparison

The primary challenge in 1,5-AG quantification is the structural similarity between 1,5-AG and glucose. Glucose concentrations in serum are roughly 1000x higher than 1,5-AG, necessitating robust interference elimination.

Product Profile: Enzymatic Assay (e.g., GlycoMark) vs. LC-MS/MS

The enzymatic method is the "Product" of choice for high-throughput clinical labs due to automation compatibility. However, cross-validation with LC-MS/MS is required for research involving uremic or complex matrices.

FeatureEnzymatic Assay (Standard Product)LC-MS/MS (Reference Method)
Principle Step 1: Glucokinase converts Glucose

G6P (removal).Step 2: Pyranose Oxidase (PROD) oxidizes 1,5-AG

H2O2.Step 3: Peroxidase colorimetry.
Isotope Dilution Mass Spectrometry. Separation by hydrophilicity (HILIC columns) followed by MRM detection.[1]
Precision (CV) < 2.0% (Intra-assay)< 3.5% (Inter-assay)< 4.0% (Dependent on matrix effects and internal standard recovery)
Linearity 2 – 100 µg/mL0.5 – 200 µg/mL (Higher sensitivity)
Interferences Glucose: If >1000 mg/dL (exceeds pretreatment capacity).Myo-Inositol: High levels (uremia) may cross-react with PROD.Matrix Effects: Ion suppression in urine/saliva.Isomers: Must chromatographically separate glucose.
Throughput High (Automated Chemistry Analyzers)Low to Medium (Requires extraction/run time)
Cost LowHigh

Critical Insight for Researchers: While the enzymatic assay correlates highly (


) with LC-MS/MS in standard diabetic populations [1], divergence occurs in End-Stage Renal Disease (ESRD) . In uremic patients, accumulated polyols (like myo-inositol) can cross-react with Pyranose Oxidase in the enzymatic assay, leading to falsely elevated 1,5-AG results. Recommendation:  Use LC-MS/MS for patients with eGFR < 30 mL/min.

Part 3: Cross-Validation in Challenging Populations

Renal Impairment (The Confounder)

Renal function is the most significant variable affecting 1,5-AG validity.

  • CKD Stages 1–3 (eGFR > 30): 1,5-AG remains a reliable marker of glycemic excursions. The correlation with HbA1c and postprandial glucose remains intact [2].

  • CKD Stages 4–5 (eGFR < 30): Validation Fails. Reduced glomerular filtration prevents 1,5-AG from reaching the tubules for excretion, even during hyperglycemia.

    • Result: Falsely "Normal" or elevated 1,5-AG despite poor glycemic control.

    • Protocol Adjustment: Do not use 1,5-AG in this cohort.[2][3]

Ethnic Variations (Baseline Shifts)

Reference intervals are not universal. Experimental data indicates distinct baseline differences driven by genetic variations in SGLT4 activity or dietary intake.

  • Asian & African Populations: Show statistically higher baseline 1,5-AG levels compared to Caucasians [3].[4][5]

    • Asian Mean: ~24.0 µg/mL

    • Caucasian Mean: ~20.5 µg/mL

  • Implication: Using Caucasian cut-offs (e.g., <10 µg/mL for "uncontrolled") may result in lower sensitivity for Asian patients. Researchers must establish population-specific reference intervals (RIs).

Therapeutic Interference: SGLT2 Inhibitors

SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) block glucose reabsorption, intentionally causing glycosuria.

  • Mechanism: Because SGLT2 and SGLT4 share substrate affinity overlap, or simply due to the massive glycosuria, 1,5-AG is rapidly excreted regardless of serum glucose levels.

  • Data Impact: 1,5-AG levels plummet to < 2 µg/mL within days of initiation.

  • Validation Rule: 1,5-AG is invalid for monitoring glycemic control in patients on SGLT2 inhibitors.

Part 4: Experimental Validation Protocol

For researchers implementing the enzymatic assay, the following self-validating workflow ensures data integrity.

Step-by-Step Validation Workflow

1. Sample Pre-Screening

  • Exclude: Hemolysis > 500 mg/dL (peroxidase interference), samples with Glucose > 1000 mg/dL (overwhelms pretreatment), and patients on SGLT2i.

2. Linearity & Spike Recovery (The "Truth" Test)

  • To validate the assay in a new matrix (e.g., pediatric serum), spike a known concentration of pure 1,5-AG into the sample.

  • Acceptance Criteria: Recovery between 90–110%. If recovery is >110%, suspect matrix interference (e.g., competing polyols).

3. Glucose Depletion Verification

  • The enzymatic assay relies on converting glucose to G6P so it doesn't react with Pyranose Oxidase.

  • Test: Spike sample with 800 mg/dL glucose. Measure 1,5-AG. The result should not deviate >5% from the unspiked sample.

Validation Sample Serum Sample PreCheck Pre-Screen: Glucose <1000mg/dL No SGLT2i Sample->PreCheck Step1 Step 1: Pretreatment (Glucokinase + ATP) PreCheck->Step1 Pass Step2 Step 2: Reaction (Pyranose Oxidase) Step1->Step2 Glucose -> G6P (Removed) Read Colorimetric Read (Quinone Dye) Step2->Read 1,5-AG -> H2O2 QC QC Check: Spike Recovery Read->QC

Figure 2: Validated workflow for enzymatic 1,5-AG quantification, highlighting critical pre-screening and QC checkpoints.

References

  • Comparison of Two Assays for Serum 1,5-Anhydroglucitol. Selvin E, et al. Clin Chem. 2009. [Link]

  • Serum 1,5-Anhydroglucitol Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction. Kim WJ, et al. Diabetes Care.[6][7] 2012. [Link]

  • Racial and Ethnic Differences in Mean Plasma Glucose, Hemoglobin A1c, and 1,5-Anhydroglucitol in Over 2000 Patients with Type 2 Diabetes. Herman WH, et al. J Clin Endocrinol Metab. 2009. [Link][4]

  • Quantification of Serum 1,5-Anhydroglucitol in Uremic and Diabetic Patients by Liquid Chromatography/Mass Spectrometry. Yamanouchi T, et al. Clin Chem. 1991. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,5-Anhydro-L-glucitol

Executive Safety Summary 1,5-Anhydro-L-glucitol (the enantiomer of the diabetes biomarker 1,5-Anhydro-D-glucitol) is a monosaccharide derivative.[1][2][3][4] While often chemically stable and of lower acute toxicity comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1,5-Anhydro-L-glucitol (the enantiomer of the diabetes biomarker 1,5-Anhydro-D-glucitol) is a monosaccharide derivative.[1][2][3][4] While often chemically stable and of lower acute toxicity compared to cytotoxic agents, it presents specific handling challenges in a research setting.[1][2][3]

As a Senior Application Scientist, I prioritize two vectors of risk:

  • Researcher Safety: Fine sugar-derivative powders are respiratory irritants (H335) and can cause ocular/dermal irritation (H319/H315).[2][3][4]

  • Experimental Integrity: This compound is often used as a metabolic probe or competitive inhibitor.[2][3][4] Contamination from biological sources (skin flora, saliva) or cross-contamination with the D-isomer will invalidate expensive assays.[1][2][3]

Hazard Classification (GHS):

  • Signal Word: Warning

  • Primary Hazards: Skin Irritation (H315), Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[1][2][3][4]

PPE Decision Matrix

Do not rely on "standard lab wear" alone. The hygroscopic nature of anhydro-glucitols and their powder fineness dictate specific barrier protections.

Body Zone PPE Requirement Technical Rationale & Specifications
Respiratory N95 / P2 Respirator (Minimum)Why: Sugar alcohols form fine, sticky dusts during weighing.[1][2][3][4] Inhalation triggers mucosal irritation.[2][3] Spec: NIOSH-approved N95 or EN 149 FFP2.[1][2][3] If handling >10g outside a fume hood, upgrade to P100.[1][2][3]
Dermal (Hand) Nitrile Gloves (Double-gloving recommended)Why: Latex proteins can contaminate biological assays.[2][3][4] Nitrile offers superior chemical resistance.Spec: Thickness

0.11 mm.[2][3][4] Protocol: Change outer gloves immediately after weighing to prevent spreading sticky residue to pipettes/door handles.[2][3]
Ocular Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[2][3] Goggles seal the ocular cavity against dust entry.[2][3]
Body Lab Coat (High-Neck) Why: Prevents accumulation of powder on street clothes.[2][3] A high neck (or snapped top button) prevents dust from entering the clavicle area during seated weighing.[2][3]
Operational Logic: Engineering Controls & PPE

The following decision tree dictates your workflow based on the physical state and quantity of the reagent.

PPE_Logic Start Start: Handling 1,5-Anhydro-L-glucitol State_Check Assess Physical State Start->State_Check Liquid Liquid / Solubilized State_Check->Liquid Solution Solid Solid / Powder State_Check->Solid Dry Powder Bench_Handling Benchtop Allowed (Standard PPE) Liquid->Bench_Handling Low Aerosol Risk Quant_Check Quantity > 500 mg? Solid->Quant_Check Quant_Check->Bench_Handling No (Small Scale) Hood_Handling Fume Hood REQUIRED (Enhanced PPE) Quant_Check->Hood_Handling Yes (Dust Risk)

Figure 1: Decision logic for engineering controls. Note that "Standard PPE" implies Safety Glasses + Lab Coat + Gloves.[2][3] "Enhanced PPE" implies Goggles + N95 (if outside hood) + Double Gloves.[2][3]

Detailed Handling Protocols
A. Weighing & Transfer (Critical Step)

The primary risk of exposure occurs here due to static electricity dispersing the powder.[2][3][4]

  • Static Control: 1,5-Anhydro-L-glucitol powder is prone to static charge.[1][2][3][4] Use an anti-static gun or a polonium strip inside the balance chamber before opening the vial.[2][3]

  • Containment: Perform all weighing of quantities >10 mg inside a chemical fume hood. If a hood is unavailable, a powder containment balance enclosure is mandatory.[1][2][3]

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as the compound's hygroscopic nature may cause it to stick, leading to inaccurate dosing and potential spill hazards during recovery.[1][2][3]

B. Solubilization
  • Solvent Choice: The compound is highly soluble in water and PBS.[2][3][4]

  • Exothermic Check: While generally endothermic or neutral, always add the solvent to the powder slowly.[2][3][4]

  • Vortexing: Cap the tube tightly before vortexing. Ensure your gloves are clean before touching the vortexer to prevent cross-contaminating the lab equipment with sugar residue.[2][3]

C. Spill Response[2][3][5]
  • Dry Spill: Do not sweep (creates dust).[2][3][4] Cover with a damp paper towel (water-dampened) to solubilize the powder locally, then wipe up.[1][2][3] Dispose of as solid chemical waste.[2][3][4]

  • Wet Spill: Absorb with standard lab spill pads.[2][3] Clean the surface with 70% Ethanol to remove sticky residue.[2][3]

Disposal & Environmental Safety

Although 1,5-Anhydro-L-glucitol is biodegradable, laboratory quantities should not be poured down the drain to prevent regulatory non-compliance regarding "unknown chemical disposal."[1][2][3][4]

Waste StreamProtocol
Solid Waste Collect in a dedicated container labeled "Solid Organic Waste - Non-Hazardous."
Liquid Waste Aqueous solutions can often be disposed of via drain with copious water (check local EHS regulations).[2][3][4] If mixed with solvents (DMSO/Methanol), dispose in "Halogenated/Non-Halogenated Solvent Waste."[2][3]
Contaminated PPE Gloves and paper towels used in cleanup should be treated as standard lab trash unless heavily soiled, in which case use the solid chemical waste bin.[1][2][3][4]
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 64960, 1,5-Anhydroglucitol. Retrieved February 22, 2026 from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3][6][7] Retrieved from [Link][2][3]

Sources

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